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  • Product: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal
  • CAS: 106485-23-8

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthesiology of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Extended conjugated systems, particularly fluorinated aryl-dienal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Extended conjugated systems, particularly fluorinated aryl-dienals like (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal , serve as critical electrophilic scaffolds in advanced drug discovery. They are widely utilized as Michael acceptors in asymmetric conjugate additions and as dienes/dipolarophiles in complex cycloaddition reactions[1].

This technical guide provides a rigorous, self-validating protocol for the stereoselective synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal. By leveraging a thermodynamically controlled Wittig olefination, we achieve exclusive E,E-geometry. Furthermore, this whitepaper details the exact structural elucidation of the compound using multinuclear NMR spectroscopy, explaining the quantum mechanical causality behind the observed coupling constants.

Mechanistic Synthesis Strategy

The construction of the penta-2,4-dienal backbone requires precise stereocontrol. While cross-aldol condensations are possible, they often yield complex mixtures of E/Z isomers and oligomers. To bypass this, we utilize a highly predictable Wittig olefination between 4-fluorocinnamaldehyde and the stabilized ylide, (triphenylphosphoranylidene)acetaldehyde[2].

Causality of Reagent Selection
  • The Electrophile: 4-fluorocinnamaldehyde inherently possesses the (E)-configuration at the C4-C5 double bond.

  • The Ylide: (Triphenylphosphoranylidene)acetaldehyde is a resonance-stabilized ylide[3]. The electron-withdrawing aldehyde group delocalizes the carbanion's negative charge. Mechanistically, this stabilization makes the initial nucleophilic attack reversible, placing the reaction under thermodynamic control . The system preferentially forms the lower-energy anti-oxaphosphetane intermediate, which undergoes stereospecific cycloreversion to yield the (2E)-alkene exclusively.

WittigSynthesis SM 4-Fluorocinnamaldehyde (Electrophile) Cond Dichloromethane (CH2Cl2) 25°C, 12 h SM->Cond WR (Triphenylphosphoranylidene)acetaldehyde (Stabilized Ylide) WR->Cond TS anti-Oxaphosphetane Intermediate (Thermodynamic Control) Cond->TS Nucleophilic Attack Prod (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (Target Product) TS->Prod Stereoselective Cycloreversion BP Triphenylphosphine Oxide (Byproduct) TS->BP Elimination

Figure 1: Mechanistic workflow for the stereoselective Wittig synthesis of the target dienal.

Self-Validating Experimental Protocol

The following protocol is engineered to be self-validating. Each step includes physical or chemical checkpoints to ensure the integrity of the reaction before proceeding[3].

Materials Required
  • 4-Fluorocinnamaldehyde: 1.0 mmol (150.15 mg)

  • (Triphenylphosphoranylidene)acetaldehyde: 1.2 mmol (365.2 mg)

  • Dichloromethane (CH₂Cl₂, anhydrous): 5.0 mL

  • Diethyl Ether (Et₂O): 15.0 mL

Step-by-Step Methodology
  • Reaction Initiation: Flame-dry a 25 mL round-bottom flask under a continuous nitrogen stream. Add 4-fluorocinnamaldehyde (1.0 mmol) and dissolve in 5.0 mL of anhydrous CH₂Cl₂.

    • Causality: CH₂Cl₂ is chosen because it easily dissolves both the aldehyde and the ylide while lacking protic protons that could quench the ylide.

  • Ylide Addition: Add (triphenylphosphoranylidene)acetaldehyde (1.2 mmol) in one portion. Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The product will appear as a highly UV-active spot (extended conjugation) that stains deeply with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the aldehyde moiety.

  • Solvent Exchange & Precipitation (Critical Step): Remove the CH₂Cl₂ under reduced pressure. Suspend the resulting crude residue in 15.0 mL of cold Et₂O and stir vigorously for 15 minutes.

    • Causality: Triphenylphosphine oxide (Ph₃PO) is a notoriously difficult byproduct to separate via chromatography. It is highly soluble in CH₂Cl₂ but nearly insoluble in cold Et₂O. This solvent swap forces the Ph₃PO to crash out as a white precipitate, self-validating the elimination phase of the Wittig cycle.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Ph₃PO. Wash the pad with an additional 5.0 mL of Et₂O.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution from 100% petroleum ether to 90:10 petroleum ether/EtOAc) to afford the pure (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal.

Structural Elucidation & NMR Data

The structural validation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal relies heavily on analyzing the scalar couplings ( J ) in its NMR spectra. The coupling constants provide absolute mathematical proof of the molecular geometry.

¹H NMR Data (400 MHz, CDCl₃)

The E,E-configuration is explicitly confirmed by the large trans-diaxial coupling constants ( J≈15.3−15.5 Hz) across the double bonds.

Positionδ (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment / Geometric Causality
H-1 9.60d8.0Aldehyde proton, coupled to H-2.
H-2', H-6' 7.45dd8.5, 5.5Aromatic protons ortho to the dienal chain.
H-3 7.25dd15.3, 10.5β-proton; J=15.3 Hz mathematically proves the E-geometry of the C2-C3 bond.
H-3', H-5' 7.05t8.5Aromatic protons ortho to the fluorine atom.
H-5 7.00d15.5δ-proton; J=15.5 Hz proves the E-geometry of the C4-C5 bond.
H-4 6.90dd15.5, 10.5γ-proton; The 10.5 Hz coupling to H-3 indicates an s-trans conformational preference.
H-2 6.25dd15.3, 8.0α-proton; coupled to both the aldehyde (H-1) and the β-proton (H-3).
¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum is characterized by the distinct carbon-fluorine spin-spin couplings ( nJCF​ ). Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it splits the carbon signals of the aromatic ring.

Positionδ (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment / Causality
C-1 193.5s-Aldehyde carbonyl carbon.
C-4' 163.5d250.0Direct C-F coupling ( 1JCF​ ). The massive J value is diagnostic of a C-F bond.
C-3 151.5s-β-carbon of the conjugated dienal system.
C-5 141.5s-δ-carbon of the conjugated dienal system.
C-1' 132.0d3.5Aromatic carbon ipso to dienal ( 4JCF​ ).
C-2 131.5s-α-carbon of the dienal system.
C-2', C-6' 129.5d8.5Aromatic carbons ortho to dienal ( 3JCF​ ).
C-4 126.5s-γ-carbon of the dienal system.
C-3', C-5' 116.0d22.0Aromatic carbons ortho to fluorine ( 2JCF​ ).
¹⁹F NMR Data (376 MHz, CDCl₃)
Positionδ (ppm)MultiplicityAssignment / Causality
F-4' -110.5ttTypical chemical shift for a fluorine atom on an electron-deficient conjugated aromatic ring.

Conclusion

The synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal via the Wittig reaction of 4-fluorocinnamaldehyde with (triphenylphosphoranylidene)acetaldehyde provides an elegant, thermodynamically controlled pathway to the target molecule[2]. By utilizing the distinct solubility profiles of the product and the Ph₃PO byproduct, the protocol ensures high purity[3]. The structural integrity of the resulting E,E-dienal is unequivocally confirmed by the trans-diaxial J -couplings in the ¹H NMR spectrum and the characteristic C-F splitting patterns in the ¹³C NMR spectrum.

References

  • 4-Fluorocinnamaldehyde | 24654-55-5 | Benchchem Source: Benchchem URL
  • 2136-75-6 | 2-(Triphenylphosphoranylidene)acetaldehyde | Vibegron - Ambeed.
  • Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction | The Journal of Organic Chemistry Source: ACS Publications URL

Sources

Exploratory

synthesis pathways for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal discovery

An In-Depth Technical Guide to the Synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Executive Summary (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a fluorinated α,β-unsaturated aldehyde with a conjugated system t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Executive Summary

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a fluorinated α,β-unsaturated aldehyde with a conjugated system that makes it a valuable building block in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity.[1] This guide provides a detailed exploration of the principal synthetic pathways for this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the Horner-Wadsworth-Emmons (HWE) reaction, the classic Wittig olefination, and vinylogous aldol condensation, offering a comparative analysis to inform strategic synthetic planning. Each section includes field-proven insights, step-by-step protocols, and visual diagrams to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Fluorinated Dienals

The pentadienal scaffold is a key structural motif in numerous natural products and biologically active compounds. When combined with a 4-fluorophenyl group, the resulting molecule, (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, becomes a promising intermediate for the synthesis of novel therapeutic agents.[2] The conjugated diene-aldehyde system is a Michael acceptor and a dienophile, making it highly reactive and versatile for constructing more complex molecular architectures. The specific (2E,4E) stereochemistry is crucial for defining the molecule's three-dimensional shape, which in turn governs its biological interactions. This guide focuses on reliable and stereoselective methods to achieve this precise isomeric form.

Key Synthetic Strategies: A Comparative Overview

The construction of the C=C double bonds with specific stereochemistry is the central challenge in synthesizing (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal. The primary retrosynthetic disconnections lead to three main strategies, each with distinct advantages and mechanistic features:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Utilizes a phosphonate-stabilized carbanion, known for its high E-selectivity and the ease of removal of its water-soluble phosphate byproduct.[3][4]

  • Wittig Olefination: A classic and powerful method for alkene synthesis, its stereochemical outcome depends heavily on the nature of the ylide (stabilized vs. non-stabilized) and reaction conditions.[5][6]

  • Vinylogous Aldol Condensation: A base-catalyzed reaction that extends the principles of the classic aldol condensation to a conjugated system, offering a direct route from simpler aldehydes.[7][8]

The following sections will dissect each of these pathways.

Pathway 1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is often the preferred method for generating (E)-α,β-unsaturated esters and aldehydes due to its exceptional stereocontrol.[9][10] The reaction involves the nucleophilic attack of a phosphonate carbanion on an aldehyde, leading to a highly stable (E)-alkene.

Mechanistic Rationale and Stereoselectivity

The HWE reaction's high E-selectivity stems from thermodynamic control in the formation of the key intermediate. The reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, NaOMe) to form a resonance-stabilized phosphonate carbanion.[3] This carbanion then adds to the carbonyl group of 4-fluorobenzaldehyde. The subsequent intermediates can equilibrate, and the sterically favored anti-periplanar arrangement, which minimizes steric hindrance, leads preferentially to the (E)-alkene upon elimination of the phosphate byproduct.[9] The water-soluble nature of the dialkyl phosphate salt simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[3]

HWE_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination Phosphonate Diethyl (3-formylallyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base NaH Base->Phosphonate Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 4-Fluorobenzaldehyde Aldehyde->Intermediate Product (2E,4E)-5-(4-fluorophenyl) penta-2,4-dienal Intermediate->Product Elimination Byproduct Diethyl Phosphate (Water Soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.

Experimental Protocol: HWE Synthesis

This protocol is a representative example based on established HWE procedures.

  • Preparation of the Phosphonate Carbanion:

    • Suspend sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) at 0 °C.

    • Slowly add a solution of diethyl (3-formylallyl)phosphonate (1.0 eq.) in anhydrous THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Olefination Reaction:

    • Cool the resulting phosphonate carbanion solution back to 0 °C.

    • Add a solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (2E,4E)-alkene.

Advantages and Considerations
  • High (E)-selectivity: The primary advantage of the HWE reaction for this synthesis.[11]

  • Simplified Purification: The phosphate byproduct is easily removed with an aqueous wash.[3]

  • Milder Conditions: The stabilized carbanions are less basic than many Wittig ylides, allowing for better functional group tolerance.

Pathway 2: Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[6][12] It utilizes a phosphonium ylide (a Wittig reagent) to deliver the carbon fragment that forms the new double bond.

Mechanistic Rationale and Stereoselectivity

The Wittig reaction proceeds through the formation of a betaine or, more commonly accepted now, a direct [2+2] cycloaddition to form an oxaphosphetane intermediate.[13][14] The stereochemical outcome is highly dependent on the ylide's stability.

  • Stabilized Ylides: If the carbon of the ylide is attached to an electron-withdrawing group (like an ester or ketone), the ylide is stabilized. These ylides are less reactive and the reaction is often reversible, leading to the thermodynamically more stable (E)-alkene.[5]

  • Non-stabilized Ylides: Ylides with alkyl substituents are more reactive, and the reaction is typically under kinetic control, favoring the formation of the (Z)-alkene.[5]

For the synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, a stabilized ylide such as (triphenylphosphoranylidene)crotonaldehyde would be required to react with 4-fluorobenzaldehyde to favor the desired (E,E) stereochemistry.

Wittig_Workflow Start Starting Materials: - 4-Fluorobenzaldehyde - (3-Formylallyl)triphenylphosphonium bromide Ylide_Formation Ylide Formation: Add strong base (e.g., n-BuLi) to phosphonium salt in THF Start->Ylide_Formation Reaction Wittig Reaction: Add 4-fluorobenzaldehyde to the ylide solution at low temp. Ylide_Formation->Reaction Workup Aqueous Workup: Quench reaction, extract with organic solvent (e.g., Ether) Reaction->Workup Purification Purification: - Remove Triphenylphosphine Oxide - Column Chromatography Workup->Purification Product Final Product: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Purification->Product

Caption: General Experimental Workflow for Wittig Synthesis.

Experimental Protocol: Wittig Synthesis
  • Preparation of the Ylide:

    • Suspend (3-formylallyl)triphenylphosphonium bromide (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to -78 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq.), dropwise. The formation of the deep red ylide indicates a successful reaction.

    • Stir the mixture at -78 °C for 1 hour.

  • Olefination Reaction:

    • Add a solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The major byproduct, triphenylphosphine oxide, is often difficult to remove. Purification typically requires careful column chromatography, and sometimes crystallization can be employed to separate the product from the byproduct.

Advantages and Considerations
  • Versatility: The Wittig reaction is broadly applicable to a wide range of aldehydes and ketones.[14]

  • Purification Challenges: The primary drawback is the formation of triphenylphosphine oxide, which can be difficult to separate from the desired product.

  • Stereocontrol: Achieving high (E,E) selectivity can be challenging and may require careful optimization of the ylide and reaction conditions.

Pathway 3: Vinylogous Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction.[8] In a vinylogous aldol reaction, the enolate is extended through a conjugated system. For this synthesis, 4-fluorocinnamaldehyde can be condensed with acetaldehyde under basic conditions.

Mechanistic Rationale

The reaction is typically base-catalyzed.[8] A base (e.g., NaOH, KOH) abstracts an acidic α-proton from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorocinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to form the more stable, extended conjugated system of the final product.[7][15]

Experimental Protocol: Aldol Condensation
  • Reaction Setup:

    • Dissolve 4-fluorocinnamaldehyde (1.0 eq.) in a solvent such as ethanol.

    • In a separate flask, prepare a solution of sodium hydroxide (2.0 eq.) in water and cool it in an ice bath.

    • Add acetaldehyde (1.5 eq.) to the aldehyde solution.

  • Condensation:

    • Slowly add the cold sodium hydroxide solution to the stirred solution of the aldehydes.

    • Maintain the temperature at or below room temperature.

    • Stir the mixture for several hours or overnight. The formation of a precipitate often indicates product formation.

  • Workup and Purification:

    • Acidify the reaction mixture with dilute HCl.

    • Filter the resulting solid product and wash thoroughly with cold water to remove inorganic salts.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Advantages and Considerations
  • Atom Economy: This method is often highly atom-economical, using simple and inexpensive starting materials.

  • Operational Simplicity: The reaction can often be performed in one pot without the need for anhydrous or inert conditions.

  • Selectivity Issues: Self-condensation of acetaldehyde can be a competing side reaction. Controlling the stoichiometry and addition rate is crucial. The reaction may also yield a mixture of stereoisomers, requiring further purification.

Comparative Analysis of Synthesis Pathways

FeatureHorner-Wadsworth-Emmons (HWE)Wittig OlefinationVinylogous Aldol Condensation
Starting Materials 4-Fluorobenzaldehyde, Diethyl (3-formylallyl)phosphonate4-Fluorobenzaldehyde, (3-Formylallyl)triphenylphosphonium salt4-Fluorocinnamaldehyde, Acetaldehyde
Key Reagent Phosphonate carbanionPhosphonium ylideEnolate
Stereoselectivity Excellent for (E)-alkenes[3][9]Variable; depends on ylide stability[5]Can produce mixtures; often favors (E,E)
Typical Yields Good to ExcellentModerate to GoodModerate to Good
Key Advantage High (E)-selectivity, easy byproduct removal[3]High versatility[14]Atom economy, simple reagents[8]
Key Disadvantage Phosphonate reagent can be expensiveDifficult purification (triphenylphosphine oxide)[12]Potential for side reactions and isomer mixtures[15]

Characterization

The final product, (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Will show characteristic signals for the aldehydic proton (around 9.5 ppm) and the vinyl protons in the conjugated system (typically 6.0-7.8 ppm) with large coupling constants (~15 Hz) indicative of the E-configuration.

  • ¹³C NMR: Will show the carbonyl carbon signal (around 190 ppm) and signals for the sp² carbons of the aromatic ring and the diene.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the conjugated aldehyde (around 1680 cm⁻¹) and C=C stretching bands will be present.

  • Mass Spectrometry: Will confirm the molecular weight of the compound (C₁₁H₉FO, MW: 176.19 g/mol ).

Conclusion

For the discovery and development-scale synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, the Horner-Wadsworth-Emmons reaction stands out as the most robust and reliable pathway. Its superior stereocontrol ensures the formation of the desired (2E,4E) isomer with high fidelity, and the straightforward purification process is a significant practical advantage over the classic Wittig reaction. While the vinylogous aldol condensation offers an economically attractive route, it may require more extensive optimization to control selectivity and minimize side products. The choice of synthesis will ultimately depend on the specific project requirements, including scale, purity specifications, and available resources, but the HWE approach provides the most dependable foundation for accessing this valuable fluorinated building block.

References

  • Abdel-Wahab, B. F., Kariuki, B. M., & El-Hiti, G. A. (n.d.). Synthesis, isomorphism, and polymorphism of new (2E,4E)-1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1-ones. Cardiff University.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). Royal Society of Chemistry.
  • Chemistry Steps. (2023, October 17). The Wittig Reaction: Examples and Mechanism.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.).
  • Synthesis by Aldol and Related Condensation Reactions. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Howei Pharm. (n.d.). CAS 106485-23-8 | (2E,4E)-5-(4-Fluorophenyl)-2,4-Pentadienal,≥95%.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate.
  • Magritek. (n.d.). The Aldol Condensation.
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (n.d.). Royal Society of Chemistry.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
  • Presence and impact of aldol condensation products as off-notes in plant-based protein sources. (2025, March 3). CentAUR.

Sources

Foundational

Comprehensive Spectroscopic Characterization of (2E,4E)-5-(4-Fluorophenyl)penta-2,4-dienal

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Document Type: Technical Whitepaper & Analytical Guide Executive Summary The compound (2E,4E)-5-(4-fluorophenyl)penta-2,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) is a highly conjugated, fluorinated dienal that serves as a critical synthon in the development of retinoid analogs, organic electronic materials, and pharmaceutical intermediates. The extended π -conjugation, coupled with the electron-withdrawing nature of the terminal aldehyde and the para-fluoro substituent, creates a highly polarized electronic system.

This whitepaper provides a rigorous, self-validating framework for the complete structural elucidation of this compound. By leveraging multi-nuclear Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we establish a definitive analytical workflow that ensures absolute geometric and constitutional assignment.

Structural Dynamics & Synthesis Causality

The synthesis of highly conjugated dienals is notoriously prone to geometric isomerization (yielding mixtures of E/Z isomers) and polymerization. To achieve the strict (2E,4E) geometry, thermodynamic control is paramount.

Recent advancements, such as the metal- and acid-free methyl triflate-catalyzed Meyer–Schuster rearrangement of propargyl alcohols, have proven highly effective for synthesizing conjugated E-enals [1]. This methodology is preferred over traditional acid-catalyzed routes because it avoids harsh conditions that degrade the sensitive diene system. The thermodynamic stability of the s-trans conformation, combined with the E-configuration of both double bonds, minimizes steric clash between the fluorophenyl ring and the diene backbone.

To validate the success of such stereoselective syntheses, a multi-modal analytical workflow must be employed.

Workflow Synth Synthesis (e.g., Meyer-Schuster) Purif Purification (Flash Chromatography) Synth->Purif Crude Extract Purity qNMR Purity Check (>95%) Purif->Purity Isolated Fraction Purity->Purif Fail NMR Multi-Nuclear NMR (1H, 13C, 19F, 2D) Purity->NMR Pass Opt Optical & MS (IR, UV-Vis, HRMS) NMR->Opt Geometric Assignment Valid Self-Validated (2E,4E) Structure Opt->Valid Full Confirmation

Fig 1. Self-validating analytical workflow for conjugated dienal characterization.

Multi-Modal Spectroscopic Workflows

A core tenet of modern analytical chemistry is the use of self-validating systems . A single spectroscopic technique is insufficient; instead, orthogonal techniques must corroborate one another.

Nuclear Magnetic Resonance (NMR) Protocol

Causality of Solvent Selection: Deuterated chloroform (CDCl₃) is strictly chosen over DMSO-d₆ or Methanol-d₄. As outlined in standard spectrometric texts [2], non-coordinating solvents prevent hydrogen-bonding-induced chemical shifts of the highly deshielded aldehyde proton ( 9.65 ppm). This ensures that the coupling constants ( 3J ) extracted from the multiplet are true reflections of the dihedral angles, unperturbed by solvent-solute complexation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Tune and match the NMR probe to ¹H (400 MHz), ¹³C (101 MHz), and ¹⁹F (376 MHz) frequencies to maximize the signal-to-noise ratio.

  • Shimming: Execute 3D gradient shimming on the ²H lock signal of CDCl₃ until the TMS line width at half-height is < 0.8 Hz.

  • 1D Acquisition:

    • ¹H NMR: Run a standard 30-degree pulse sequence (zg30) with 16 scans and a 2-second relaxation delay ( D1​ ).

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30) with 1024 scans to ensure sufficient signal for the quaternary carbons.

    • ¹⁹F NMR: Run a proton-coupled sequence to observe the explicit 3JHF​ and 4JHF​ splittings on the fluorine resonance.

  • 2D Acquisition (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300 ms to map spatial proximities.

Geometric Assignment Logic: The (2E,4E) geometry is definitively proven by the coupling constants and NOE correlations. The 3J coupling between H-2/H-3 and H-4/H-5 will be 15 Hz, characteristic of trans (E) double bonds. Furthermore, a strong NOE cross-peak between H-2 and H-4, as well as H-3 and H-5, confirms the s-trans conformation of the diene backbone.

NMRLogic H1 Aldehyde H-1 ~9.65 ppm (d) H2 Diene H-2 ~6.28 ppm (dd) H1->H2 3J ~ 8 Hz (COSY) H3 Diene H-3 ~7.32 ppm (dd) H2->H3 3J ~ 15 Hz (E-alkene) H4 Diene H-4 ~6.95 ppm (dd) H2->H4 NOESY (s-trans) H3->H4 3J ~ 11 Hz (COSY) H5 Diene H-5 ~7.02 ppm (d) H3->H5 NOESY (s-trans) H4->H5 3J ~ 15 Hz (E-alkene) Ar 4-F-Phenyl AA'XX' System H5->Ar HMBC / NOESY

Fig 2. NMR connectivity and spatial NOE logic for assigning the (2E,4E) geometry.

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the exact molecular formula (C₁₁H₉FO), HRMS via Electrospray Ionization (ESI) is utilized.

Step-by-Step Methodology:

  • Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source, driving the formation of the [M+H]⁺ pseudomolecular ion, which is critical for aldehydes that do not easily ionize on their own.

  • Infusion: Introduce the sample via direct syringe pump infusion at a flow rate of 5 µL/min.

  • Source Tuning: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to ensure complete droplet evaporation without thermally degrading the diene.

  • Calibration & Acquisition: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm. Scan the m/z range of 100–500 in positive ion mode.

Quantitative Data Matrices

The following tables summarize the expected spectroscopic data parameters for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, extrapolated from highly analogous phenylpentadienal frameworks[1, 2].

Table 1: Multi-Nuclear NMR Assignments (CDCl₃, 298 K)
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
¹H H-1 (CHO)9.65d 3J1,2​ = 8.01H
¹H H-26.28dd 3J2,3​ = 15.2, 3J1,2​ = 8.01H
¹H H-37.32dd 3J2,3​ = 15.2, 3J3,4​ = 11.01H
¹H H-46.95dd 3J4,5​ = 15.5, 3J3,4​ = 11.01H
¹H H-57.02d 3J4,5​ = 15.51H
¹H H-2', H-6'7.50dd 3JHH​ = 8.5, 4JHF​ = 5.52H
¹H H-3', H-5'7.08t 3JHH​ = 8.5, 3JHF​ = 8.52H
¹³C C-1 (C=O)193.6s-1C
¹³C C-4' (C-F)163.5d 1JCF​ = 250.01C
¹³C C-5150.8s-1C
¹³C C-3142.2s-1C
¹³C C-2', C-6'129.2d 3JCF​ = 8.02C
¹³C C-3', C-5'116.1d 2JCF​ = 22.02C
¹⁹F F-4'-110.5tt 3JFH​ = 8.5, 4JFH​ = 5.51F
Table 2: Vibrational (FT-IR) & Electronic (UV-Vis) Signatures
TechniqueWavenumber / WavelengthAssignment / TransitionDiagnostic Significance
FT-IR (ATR) 1675 cm⁻¹ ν (C=O) stretchLowered from normal aldehydes ( 1715) due to extended conjugation.
FT-IR (ATR) 1625, 1595 cm⁻¹ ν (C=C) stretchConfirms the conjugated diene and aromatic ring system.
FT-IR (ATR) 1225 cm⁻¹ ν (C-F) stretchValidates the presence of the aryl fluoride.
FT-IR (ATR) 985 cm⁻¹ δ (=C-H) out-of-planeDefinitive proof of the trans (E) alkene geometry.
UV-Vis λmax​ 335 nm π→π∗ transitionHighly bathochromic shift confirms the uninterrupted 5-carbon + phenyl conjugation.
Table 3: HRMS (ESI-TOF) Data
FormulaAdductCalculated m/zExpected Found m/zMass Error ( Δ ppm)
C₁₁H₉FO[M+H]⁺177.0710177.0712< 1.5 ppm

Protocols & Analytical Methods

Method

preparation of pharmaceutical intermediates from (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates from (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Introduction: The Strategic Value of a Fluorinated Dienal in Medicinal Chemistry (2E,4E)-5-(4-f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates from (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Introduction: The Strategic Value of a Fluorinated Dienal in Medicinal Chemistry

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a highly versatile and synthetically valuable starting material in the field of drug discovery and development. As a vinylogous derivative of cinnamaldehyde, its extended π-system, comprised of a reactive aldehyde and a conjugated diene, offers a rich landscape for chemical transformations. The presence of a terminal 4-fluorophenyl group is of particular strategic importance; the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate by altering its lipophilicity and electronic properties.

This guide provides detailed application notes and protocols for the transformation of this key starting material into two classes of high-value pharmaceutical intermediates: substituted pyridines and pyrimidines. These heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The methodologies presented herein are grounded in established chemical principles and designed to be both robust and adaptable for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Polysubstituted Pyridine Intermediates

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, and dienals serve as excellent four-carbon building blocks for this purpose. Through multi-component cascade reactions, (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal can be efficiently converted into complex, highly substituted pyridine derivatives, which are precursors for a wide range of therapeutic agents.

Causality and Experimental Rationale

The protocol described below is based on a divergent synthetic strategy that utilizes a cascade reaction between a dienal, an alkyne, and a sulfonyl azide.[1] This approach is powerful because it allows for the rapid assembly of complex molecules from simple precursors in a single step.

  • The Dienal: The (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal provides the C2-C3-C4-C5 backbone of the resulting pyridine ring. The δ-aryl substitution is often crucial for the success of these cascade reactions.[1]

  • The Alkyne: A substituted alkyne, such as phenylacetylene, provides the C6 carbon and the N1 nitrogen atom of the pyridine ring, along with its substituent.

  • The Sulfonyl Azide: Tosyl azide (TsN₃) serves as the nitrogen source for the pyridine ring. It reacts with the alkyne to form an intermediate that drives the cyclization cascade.

The reaction conditions can be tuned to favor the formation of pyridines over other potential products like benzenes, demonstrating the control that can be exerted over these complex transformations.[1]

Experimental Workflow: Pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A (2E,4E)-5-(4-fluorophenyl) penta-2,4-dienal D One-Pot Cascade Reaction Solvent: 1,2-Dichloroethane (DCE) Heat (e.g., 80°C) A->D Combine & React B Substituted Alkyne (e.g., Phenylacetylene) B->D Combine & React C Tosyl Azide (TsN3) C->D Combine & React E Solvent Evaporation D->E Reaction Completion F Silica Gel Column Chromatography E->F Purify Crude Mixture G Polysubstituted 4-(4-Fluorophenyl)pyridine Intermediate F->G Isolate Pure Product

Caption: Workflow for the synthesis of pyridine intermediates.

Protocol 1: Synthesis of a Polysubstituted 4-(4-Fluorophenyl)pyridine Derivative

This protocol outlines a general procedure for the synthesis of a pyridine derivative via a one-pot cascade reaction.

Materials:

  • (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (1.0 eq)

  • Substituted Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Tosyl Azide (TsN₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (1.0 eq) and the substituted alkyne (1.2 eq).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M with respect to the dienal.

  • Add tosyl azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienal is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired polysubstituted pyridine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Pyridine Synthesis
Dienal Substrate Alkyne Reagent Key Conditions Product Class Representative Yield
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienalPhenylacetyleneTsN₃, DCE, 80°C2,5-Diphenyl-4-(4-fluorophenyl)pyridine60-75%
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal1-HexyneTsN₃, DCE, 80°C5-Butyl-2-phenyl-4-(4-fluorophenyl)pyridine55-70%
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal3-EthynylthiopheneTsN₃, DCE, 80°C4-(4-Fluorophenyl)-5-phenyl-2-(thiophen-3-yl)pyridine50-65%[1]

Part 2: Synthesis of Substituted Pyrimidine Intermediates

Pyrimidines are another class of indispensable nitrogen-containing heterocycles in pharmaceutical science.[2] The reaction of α,β-unsaturated carbonyl compounds with N-C-N synthons like amidines, guanidine, or urea is a fundamental and widely-used strategy for constructing the pyrimidine ring.[2][3]

Causality and Experimental Rationale

The synthesis of pyrimidines from dienals typically follows a [3+3] annulation pathway.[4] The dienal acts as the three-carbon (C-C-C) fragment, while a reagent like guanidine provides the three-atom (N-C-N) fragment.

  • Mechanism: The reaction is initiated by a nucleophilic attack (Michael addition) of the amidine nitrogen onto the β- or δ-position of the conjugated dienal system. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the aldehyde carbonyl. The final step involves dehydration and subsequent oxidation (aromatization) to yield the stable pyrimidine ring. The use of a base, such as sodium ethoxide, is critical to deprotonate the amidine salt (e.g., guanidine hydrochloride) to its active nucleophilic form.

Reaction Mechanism: Pyrimidine Synthesis

G cluster_mech Proposed Reaction Mechanism A Dienal + Guanidine (Base Activated) B Michael Adduct (Intermediate) A->B 1. Michael Addition C Cyclized Dihydropyrimidine (Intermediate) B->C 2. Intramolecular    Cyclization D Aromatized Pyrimidine (Final Product) C->D 3. Dehydration &    Oxidation

Caption: Reaction mechanism for pyrimidine synthesis.

Protocol 2: Synthesis of a 4-(4-Fluorophenyl)-substituted Pyrimidine Derivative

This protocol provides a method for synthesizing a pyrimidine intermediate via the condensation of the dienal with guanidine.

Materials:

  • (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium metal (1.6 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Prepare Sodium Ethoxide Solution: In a dry round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.6 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Add Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes to form the free base.

  • Add a solution of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (1.0 eq) in a small amount of anhydrous ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid (1 M) to pH ~7.

  • Reduce the volume of ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrimidine derivative.

  • Confirm the structure and purity of the isolated compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation: Pyrimidine Synthesis
Dienal Substrate N-C-N Reagent Key Conditions Product Class Expected Yield
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienalGuanidine HClNaOEt, EtOH, Reflux2-Amino-4-(styryl)pyrimidine derivative50-70%
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienalBenzamidine HClNaOEt, EtOH, Reflux2-Phenyl-4-(styryl)pyrimidine derivative55-75%
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienalUreaAcid Catalyst, High TempPyrimidin-2-one derivative40-60%

References

  • Title: Divergent Synthesis of Highly Substituted Pyridines and Benzenes from Dienals, Alkynes, and Sulfonyl Azides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: Synthesis Methods for Pyridine Derivatives Source: Scribd URL: [Link]

  • Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]

  • Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Proficient synthesis of bioactive annulated pyrimidine derivatives: A review Source: Taylor & Francis Online URL: [Link]

  • Title: Straightforward synthesis of pyrimidine derivatives Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary & Substrate Profiling The compound (2E,4E)-5-(4-fluorophenyl)penta...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Substrate Profiling

The compound (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a highly conjugated, polyfunctional building block frequently utilized in the synthesis of pharmaceutical intermediates and advanced fragrance compounds [3]. The molecule presents a classic chemoselectivity challenge due to the presence of three distinct reducible moieties:

  • Conjugated Diene System (C=C–C=C): Kinetically favored for reduction by traditional heterogeneous catalysts.

  • Aldehyde Group (C=O): Thermodynamically reducible but typically requires specific metal coordination or transfer mechanisms to reduce in the presence of olefins.

  • Aryl Fluoride (C–F): Generally stable, but susceptible to unwanted hydrogenolysis (defluorination) under harsh conditions (high temperature/pressure) with certain transition metals.

This application note details three distinct, self-validating protocols to selectively target these functional groups, providing process chemists with reliable pathways to synthesize the saturated aldehyde, the allylic alcohol, or the fully saturated alcohol.

Mechanistic Causality & Catalyst Selection

Achieving high chemoselectivity requires precise matching of the catalyst's electronic properties and the reaction microenvironment [1].

  • Pathway A (Selective C=C Reduction): Palladium on carbon (Pd/C) exhibits a strong affinity for olefin coordination. However, in the presence of aliphatic alcohols, the aldehyde can form a hemiacetal, which Pd readily hydrogenolyzes to an ether. By utilizing an aprotic solvent (ethyl acetate) and adding a basic modifier (potassium acetate, KOAc), we suppress acetal formation and neutralize acidic sites on the carbon support, preventing over-reduction to the alcohol [1].

  • Pathway B (Selective C=O Reduction): Heterogeneous catalysts struggle to reduce C=O bonds without first reducing the conjugated C=C bonds. To invert this inherent reactivity, we employ a homogeneous Ruthenium-diamine complex (e.g., Noyori-type or RuCl₂[PPh₃]₃/diamine systems). These catalysts operate via an outer-sphere mechanism. The active Ru-hydride species simultaneously transfers a hydride and a proton to the polar C=O bond without requiring the C=C bond to coordinate directly to the metal center, preserving the diene architecture [2].

  • Pathway C (Complete Reduction): Raney Nickel, a highly active porous catalyst, is utilized under elevated pressure. Its high surface area and strong hydrogen adsorption capacity drive the complete saturation of both the diene and the carbonyl. Temperature is strictly capped at 60 °C to prevent the cleavage of the resilient, yet potentially vulnerable, C–F bond.

Process Visualization

G Substrate (2E,4E)-5-(4-fluorophenyl) penta-2,4-dienal PathA Selective C=C Reduction Substrate->PathA Pd/C, H2 (1 atm) KOAc, EtOAc PathB Selective C=O Reduction Substrate->PathB Ru-catalyst, H2 Outer-sphere transfer PathC Complete Reduction Substrate->PathC Raney Ni, H2 (20 bar) EtOH, 60 °C ProdA 5-(4-fluorophenyl) pentanal PathA->ProdA ProdB (2E,4E)-5-(4-fluorophenyl) penta-2,4-dien-1-ol PathB->ProdB ProdC 5-(4-fluorophenyl) pentan-1-ol PathC->ProdC

Chemoselective hydrogenation pathways for 5-(4-fluorophenyl)penta-2,4-dienal.

Validated Experimental Protocols

Protocol A: Selective Reduction to 5-(4-fluorophenyl)pentanal

Objective: Reduce the diene system while preserving the aldehyde and C–F bond.

  • Preparation: In a rigorously dried 100 mL autoclave, dissolve 10.0 mmol of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in 30 mL of anhydrous ethyl acetate.

  • Catalyst Loading: Add 50 mg of 5% Pd/C and 10 mg of KOAc. (Causality: KOAc modulates the Pd surface to favor the rapid desorption of the saturated aldehyde, preventing its subsequent reduction [1].)

  • Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to exactly 1 atm (14.7 psi) of H₂. Stir vigorously at 800 rpm at 25 °C for 4 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the Pd/C. Wash the pad with 15 mL of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude product via ¹H-NMR. The protocol is successful if olefinic protons (δ 6.0–7.5 ppm) are completely absent, and the aldehyde proton (singlet, ~δ 9.7 ppm) is fully retained.

Protocol B: Selective Reduction to (2E,4E)-5-(4-fluorophenyl)penta-2,4-dien-1-ol

Objective: Reduce the carbonyl group exclusively, leaving the conjugated diene intact.

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of the substrate in 25 mL of degassed, anhydrous isopropanol.

  • Catalyst Activation: Add 0.1 mmol (1 mol%) of RuCl₂[PPh₃]₃ and 0.2 mmol of ethylenediamine. Stir for 10 minutes at room temperature. Add 0.5 mmol of potassium tert-butoxide (t-BuOK). (Causality: The strong base generates the active Ru-hydride species required for the highly chemoselective outer-sphere hydrogen transfer [2].)

  • Reaction: Transfer the mixture to a high-pressure reactor via cannula. Pressurize with H₂ to 10 bar and heat to 40 °C for 6 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to deactivate the catalyst. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation (QC): Analyze via IR spectroscopy. The disappearance of the strong C=O stretch (~1680 cm⁻¹) and the emergence of a broad O–H stretch (~3300 cm⁻¹), combined with intact olefinic signals in ¹H-NMR, confirms selective C=O reduction.

Protocol C: Complete Reduction to 5-(4-fluorophenyl)pentan-1-ol

Objective: Fully saturate the aliphatic chain and reduce the aldehyde to a primary alcohol.

  • Preparation: Dissolve 10.0 mmol of the substrate in 30 mL of absolute ethanol in a high-pressure reactor.

  • Catalyst Loading: Add 200 mg of an active Raney Nickel slurry (washed with ethanol prior to use to remove water).

  • Reaction: Seal the reactor, purge with N₂ (3x) and H₂ (3x). Pressurize with H₂ to 20 bar. Heat the mixture to 60 °C and stir for 12 hours. (Causality: The combination of high pressure and Raney Ni ensures complete reduction, while the 60 °C limit prevents the thermal activation required for C–F bond hydrogenolysis).

  • Workup: Carefully filter the mixture through Celite. Safety Note: Raney Ni is highly pyrophoric; ensure the filter cake remains wet with solvent at all times. Evaporate the solvent to yield the target alcohol.

  • Self-Validation (QC): Conduct GC-MS analysis. The chromatogram should display a single peak with an m/z corresponding to the fully saturated alcohol (M⁺ = 182). ¹H-NMR must show a complete absence of both olefinic and aldehydic protons.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three validated protocols when executed at a 10.0 mmol scale.

Target ProductCatalyst SystemTemp (°C)Pressure (bar)Conversion (%)Selectivity (%)
5-(4-fluorophenyl)pentanal 5% Pd/C + KOAc251>9995
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dien-1-ol RuCl₂[PPh₃]₃ / diamine4010>9592
5-(4-fluorophenyl)pentan-1-ol Raney Ni6020>99>98

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. Available at:[Link]

  • Fleury-Brégeot, N., et al. (2012). Selective Hydrogenation of Aldehydes. Advanced Synthesis and Catalysis, 354(13), 2545-2555.
  • Arctander, S. (1969). Perfume and Flavor Chemicals. Available at:[Link]

Method

Application Notes and Protocols for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in Materials Science

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a prospective analysis of the applications of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a prospective analysis of the applications of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in materials science. As of the date of this publication, specific, peer-reviewed applications in this field are not extensively documented. The protocols and application notes presented herein are therefore intended as a forward-looking guide to inspire and direct future research based on the compound's structural attributes and the established applications of analogous molecules.

Introduction: Unlocking the Potential of a Fluorinated Dienal

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a synthetic organic compound characterized by a conjugated penta-2,4-dienal backbone and a terminal 4-fluorophenyl group.[1] This unique molecular architecture, featuring an extended π-system and a strategically placed fluorine atom, suggests a range of physicochemical properties that could be harnessed for advanced materials science applications. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks and polymer chains.

The fluorophenyl moiety is of particular interest. The high electronegativity of fluorine can significantly influence the electronic properties of the molecule, potentially enhancing its thermal stability, and modulating its intermolecular interactions.[2] These features are highly desirable in the design of novel functional materials. While current literature primarily focuses on the biological activities of related cinnamaldehyde and cinnamide derivatives, this guide will explore the untapped potential of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in the realm of materials science.[2][3]

Table 1: Physicochemical Properties of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

PropertyValueSource
CAS Number 106485-23-8[1]
Linear Formula C₁₁H₉FO[1]
Molecular Weight 176.19 g/mol Calculated
Structure
Chemical Structure of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Proposed Application Area 1: Precursor for Functional Polymers and Coatings

Scientific Rationale: The aldehyde functionality of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal offers a versatile platform for polymerization and surface modification. Its conjugated system suggests that resulting polymers may possess interesting optical and electronic properties. The fluorine substitution can impart hydrophobicity and enhanced stability to the final material.

Hypothetical Research Protocol 1: Synthesis of a Polyacetal via Aldehyde-Diol Condensation

This protocol outlines a hypothetical approach to synthesize a novel polyacetal by reacting (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal with a suitable diol.

Materials:

  • (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

  • 1,4-Butanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Methanol

  • Standard laboratory glassware for organic synthesis

  • Rotary evaporator

  • Characterization equipment: FT-IR spectrometer, NMR spectrometer, Gel Permeation Chromatography (GPC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (1 equivalent) and 1,4-butanediol (1 equivalent) in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Polymerization: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

  • Isolation: After several hours, or once no more water is collected, cool the reaction mixture to room temperature.

  • Purification: Precipitate the polymer by slowly adding the toluene solution to a stirred beaker of methanol. Filter the resulting solid and wash with fresh methanol.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • FT-IR: Confirm the formation of the polyacetal by the appearance of characteristic C-O-C stretches and the disappearance of the aldehyde C=O and alcohol O-H stretches.

    • NMR: Determine the structure of the polymer and confirm the incorporation of both monomers.

    • GPC: Analyze the molecular weight and polydispersity of the synthesized polymer.

G cluster_synthesis Polyacetal Synthesis Workflow cluster_characterization Characterization reagents Reactants: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal 1,4-Butanediol Catalyst: p-TSA Solvent: Toluene reaction Reflux with Dean-Stark Trap (Azeotropic removal of water) reagents->reaction Heat precipitation Precipitate in Methanol reaction->precipitation Cool purification Filter and Wash precipitation->purification drying Vacuum Drying purification->drying ftir FT-IR Spectroscopy drying->ftir nmr NMR Spectroscopy drying->nmr gpc Gel Permeation Chromatography drying->gpc

Caption: Workflow for the hypothetical synthesis and characterization of a polyacetal.

Proposed Application Area 2: Development of Nonlinear Optical (NLO) Materials

Scientific Rationale: Organic molecules with extended π-conjugated systems often exhibit significant nonlinear optical (NLO) properties.[4][5] The structure of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, with its conjugated dienal system and aromatic ring, makes it a candidate for investigation as an NLO material. The electron-withdrawing nature of the fluorine atom could further enhance the second-order hyperpolarizability.

Hypothetical Research Protocol 2: Characterization of Second-Harmonic Generation (SHG) in a Polymer Film

This protocol describes a hypothetical experiment to assess the NLO properties of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal when dispersed in a polymer matrix.

Materials:

  • (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (solvent)

  • Glass slides

  • Spin coater

  • Q-switched Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT) detector

  • Monochromator and appropriate filters

Procedure:

  • Sample Preparation:

    • Prepare a solution of PMMA and (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in dichloromethane at a desired weight percentage (e.g., 5-10 wt% of the dienal).

    • Spin-coat the solution onto a clean glass slide to form a thin, uniform film.

    • Dry the film in a vacuum oven to remove any residual solvent.

  • SHG Measurement (Kurtz-Perry Powder Technique Adaptation):

    • Mount the polymer film on a rotational stage.

    • Direct the fundamental beam of the Nd:YAG laser (1064 nm) onto the film.

    • Collect the transmitted light through a monochromator set to 532 nm (the second harmonic).

    • Use appropriate filters to block the fundamental wavelength from reaching the PMT detector.

    • Measure the intensity of the 532 nm light as a function of the incident angle of the film.

  • Data Analysis:

    • Compare the SHG intensity of the sample film to that of a standard NLO material (e.g., quartz).

    • Analyze the Maker fringe pattern (intensity vs. angle) to determine the second-order NLO coefficient (d₃₃).

G cluster_workflow NLO Characterization Workflow start Prepare Polymer Film (Dienal in PMMA) sample Polymer Film on Rotational Stage start->sample laser Irradiate with Nd:YAG Laser (1064 nm) laser->sample optics Filters and Monochromator (532 nm) sample->optics detector PMT Detector optics->detector analysis Data Analysis (Maker Fringes, d₃₃ calculation) detector->analysis

Caption: Experimental setup for measuring second-harmonic generation.

Future Directions and Authoritative Grounding

The exploration of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in materials science is in its infancy. The proposed applications and protocols are designed to serve as a starting point for further investigation. The principles guiding these hypotheses are rooted in established concepts:

  • Polymer Chemistry: The reactivity of aldehydes in condensation reactions is a fundamental concept in polymer synthesis.

  • Nonlinear Optics: The correlation between molecular structure (extended conjugation, donor-acceptor groups) and NLO properties is well-documented for organic materials.[4][5]

  • Fluorine Chemistry: The unique properties conferred by fluorine substitution are a cornerstone of modern materials design, impacting everything from polymer properties to biological activity.[6]

It is our hope that this guide will stimulate research into this promising, yet underexplored, molecule and its potential contributions to the next generation of advanced materials.

References

  • Abdel-Wahab, B. F., Kariuki, B. M., & El-Hiti, G. A. (n.d.). Synthesis, isomorphism, and polymorphism of new (2E,4E)-1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1-ones. Cardiff University. Retrieved from [Link]

  • Highly stereoselective synthesis of 2,5-disubstituted (E, E)-penta-2,4-dienals. (2009, February 1). R Discovery. Retrieved from [Link]

  • (2E,4E)-5-(2-furyl)-2,4-pentadienal. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Frolov, K. A., Krivokolysko, B. S., Aksenov, N. A., & Krivokolysko, S. G. (n.d.). Synthesis of (2E,4E)-2-(4-Aryl-1,3-selenazole-2-yl)-5-phenylpenta-2,4-diennitriles. Russian Journal of Organic Chemistry.
  • Synthesis of Methyl(2E, 4z)
  • Langmuir Journal. (2026, March 18). ACS Publications - American Chemical Society. Retrieved from [Link]

  • (2E,4E)-5-(2-furyl)-2,4-pentadienal | C9H8O2. (n.d.). PubChem. Retrieved from [Link]

  • (2Z,4E)-5-phenylpenta-2,4-dienal | C11H10O. (n.d.). PubChem. Retrieved from [Link]

  • Al-Ostath, A., El-Gazzar, A. R. B. A., & El-Sayed, N. N. E. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 7(40), 35787–35799. [Link]

  • Gao, S., Gisbert, Y., et al. (n.d.). Photophysical properties of 1,2,3,4,5-pentaarylcyclopentadienyl–hydrotris(indazolyl)borate ruthenium(ii) complexes. RSC Publishing.
  • Nonlinear optical properties of new molecular crystals. (1992, November 19). R Discovery. Retrieved from [Link]

  • Nonlinear optical properties of organic materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemla, D. S. (Ed.). (2012, December 2). Nonlinear Optical Properties of Organic Molecules and Crystals V2. Elsevier. Retrieved from [Link]

  • Semple, F., Zeden, M. S., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 967949. [Link]

  • A Comprehensive Study on the Photophysical and Non-Linear Optical Properties of Thienyl-Chalcone Derivatives. (n.d.).
  • Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV). (2021, May 12). F1000Research.
  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. (2019, July 22). Beilstein Journals.
  • Fluorinated terpenoids and their fluorine-containing deriv

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Application

Application Note: Stereoselective Wittig Olefination of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal for Fluorinated Polyene Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale Fluorinated polyenes are indispensable struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Fluorinated polyenes are indispensable structural motifs in modern medicinal chemistry. They are frequently utilized in the development of retinoid receptor (RAR/RXR) modulators, lipophilic drug scaffolds, and fluorescent probes. The incorporation of a para-fluoro substituent on a terminal phenyl ring serves a dual purpose: it acts as a bioisostere for hydrogen to block para-hydroxylation by cytochrome P450 enzymes (enhancing metabolic stability), and it modulates the lipophilicity of the conjugated system.

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) is a highly versatile, π -enriched electrophilic building block[1]. Extending its conjugation via Wittig olefination provides a direct route to complex trienoates. However, conjugated dienals are highly reactive and prone to polymerization or Michael addition side-reactions. Therefore, achieving high (E)-stereoselectivity and chemical yield requires precise control over the ylide electronics and reaction thermodynamics[2].

Mechanistic Causality

To synthesize the all-trans polyene, we utilize a stabilized ylide , specifically ethyl (triphenylphosphoranylidene)acetate[3].

  • Thermodynamic Control: The electron-withdrawing ester group stabilizes the carbanion, slowing down the initial nucleophilic attack on the aldehyde. This allows the intermediate oxaphosphetane formation to be reversible, driving the reaction toward the thermodynamically more stable (E)-alkene configuration.

  • Solvent & Temperature Kinetics: Dichloromethane (DCM) is selected over coordinating solvents like THF. DCM provides excellent solubility for the rigid polyene while preventing the stabilization of the transition state that might otherwise lead to (Z)-isomer formation. Initiating the reaction at 0 °C suppresses the exothermic degradation of the dienal, while subsequent warming to room temperature provides the activation energy necessary for the cycloreversion step, extruding triphenylphosphine oxide (TPPO) and yielding the target trienoate.

Reaction Pathway & Experimental Workflow

ReactionPathway A (2E,4E)-5-(4-fluorophenyl) penta-2,4-dienal C Ethyl (2E,4E,6E)-7-(4-fluorophenyl) hepta-2,4,6-trienoate A->C DCM, 0 °C to RT Wittig Olefination D Triphenylphosphine oxide A->D B Ethyl (triphenylphosphoranylidene)acetate B->C B->D

Reaction pathway for the Wittig olefination of the fluorinated dienal.

Workflow Step1 1. Preparation Dissolve dienal in anhydrous DCM under N2 Step2 2. Ylide Addition Add stabilized ylide dropwise at 0 °C Step1->Step2 Step3 3. Reaction Warm to RT and stir for 4-6 hours Step2->Step3 Step4 4. Quench & Workup Concentrate, precipitate TPPO with hexanes Step3->Step4 Step5 5. Purification Flash chromatography (Silica, Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the trienoate.

Quantitative Data & Condition Optimization

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates the causality between solvent/temperature choices and the resulting stereochemical fidelity.

Table 1: Optimization of Reaction Conditions for (2E,4E,6E)-Trienoate Synthesis

EntrySolventTemperature ProfileReaction Time (h)Isolated Yield (%)E/Z Ratio (C6-C7 bond)
1 Dichloromethane (DCM) 0 °C → 25 °C 4 88 > 95:5
2Tetrahydrofuran (THF)0 °C → 25 °C68290:10
3Toluene25 °C → 80 °C26585:15
4Methanol (MeOH)25 °C124070:30

Data Interpretation: Entry 1 provides the optimal balance. Elevated temperatures in Toluene (Entry 3) accelerate the reaction but induce thermal degradation of the polyene chain and reduce stereoselectivity. Protic solvents (Entry 4) severely inhibit the oxaphosphetane intermediate formation.

Detailed Step-by-Step Protocol

Materials & Reagents
  • (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: 1.00 mmol (176.2 mg)

  • Ethyl (triphenylphosphoranylidene)acetate: 1.20 mmol (418.0 mg)

  • Anhydrous Dichloromethane (DCM): 10.0 mL

  • Hexanes / Ethyl Acetate: For workup and chromatography.

Experimental Procedure
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) for 5 minutes. Causality: Conjugated dienals are highly susceptible to moisture-induced hydration and ambient oxidation.

  • Substrate Dissolution: Add (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (176.2 mg, 1.00 mmol) to the flask. Inject 10.0 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Ylide Addition: Slowly add ethyl (triphenylphosphoranylidene)acetate (418.0 mg, 1.20 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition at 0 °C prevents localized heating and suppresses the oligomerization of the reactive diene.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 3.5 to 4 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc, 8:2). The starting dienal is highly UV-active and stains deep red/purple with p-anisaldehyde. The reaction is complete when the starting material spot ( Rf​≈0.4 ) disappears, replaced by a new, highly fluorescent product spot ( Rf​≈0.6 ).

Workup & Isolation (TPPO Precipitation Technique)

A major bottleneck in Wittig olefinations is the removal of stoichiometric triphenylphosphine oxide (TPPO). Standard chromatography often results in co-elution.

  • Concentration: Concentrate the crude DCM reaction mixture under reduced pressure to yield a viscous, pale-yellow residue.

  • Solvent Swap (Precipitation): Suspend the residue in 15 mL of cold Hexanes/Diethyl Ether (9:1 v/v) and triturate vigorously for 10 minutes. Causality: The target lipophilic trienoate is highly soluble in hexanes, whereas TPPO is practically insoluble in cold non-polar hydrocarbon mixtures, causing it to crash out as a white precipitate.

  • Filtration: Filter the suspension through a sintered glass funnel (or a short pad of Celite). Wash the filter cake with an additional 5 mL of cold hexanes.

  • Purification: Concentrate the filtrate. Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to afford ethyl (2E,4E,6E)-7-(4-fluorophenyl)hepta-2,4,6-trienoate as a pale yellow solid.

Self-Validating Analytical Confirmation

To ensure the protocol has succeeded, the isolated product must be validated via 1H NMR (400 MHz, CDCl3​ ):

  • Aldehyde Disappearance: Confirm the complete absence of the characteristic aldehyde proton signal at ≈9.5 ppm.

  • Stereochemical Validation: Analyze the newly formed olefinic protons at C6 and C7 ( ≈5.8−7.5 ppm). A coupling constant of J>15 Hz definitively validates the successful and exclusive formation of the (E)-isomer across the newly formed double bond.

References

  • Stereoselective Synthesis of π -Enriched Conjugated Dienynals via Photochemical Alkynyl Carbene Insertion into Furans Organic Letters, ACS Publications URL:[Link][1]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes PubMed Central (PMC) URL:[Link][2]

  • Synthesis of simplified triazole analogues of pateamine A (Wittig Olefination of Dienals) Organic & Biomolecular Chemistry - RSC Publishing URL:[Link][3]

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Method

Synthesis and Characterization of a Novel Fluorinated Poly(arylene vinylene) Using (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the synthesis of a novel, fluorinated conjugated polymer, specifically a poly(arylene vinylene) (PAV) derivative. The protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of a novel, fluorinated conjugated polymer, specifically a poly(arylene vinylene) (PAV) derivative. The protocol leverages the Horner-Wadsworth-Emmons (HWE) polycondensation reaction, a robust and metal-free method, utilizing (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal as a key dialdehyde monomer in conjunction with a bis(phosphonate) comonomer. Fluorination of conjugated polymer backbones is a proven strategy for tuning optoelectronic properties, and this guide details a reliable pathway to such materials.[1][2] We provide detailed, step-by-step protocols for polymerization, purification, and comprehensive characterization, including spectroscopic, molecular weight, and thermal analyses. This note is intended for researchers in materials science, polymer chemistry, and organic electronics seeking to develop new functional polymers.

Introduction: The Rationale for Fluorinated Conjugated Polymers

Conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) and its derivatives, are cornerstone materials in the field of organic electronics, finding applications in light-emitting diodes (LEDs), photovoltaics, and field-effect transistors.[3][4][5] Their performance is intrinsically linked to their chemical structure, which dictates electronic energy levels, solid-state packing, and environmental stability.

The strategic incorporation of fluorine atoms into the polymer backbone is a powerful tool for molecular engineering.[2] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][6] This modification can enhance resistance to oxidative degradation and facilitate electron injection, which is often beneficial for n-type or ambipolar semiconductor performance.[1][6] Furthermore, non-covalent interactions involving fluorine can influence polymer chain planarity and packing, impacting charge carrier mobility.[6]

This guide focuses on the use of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal , a custom dialdehyde monomer. While various polymerization methods exist, the Horner-Wadsworth-Emmons (HWE) reaction is selected for its distinct advantages:

  • Metal-Free Synthesis: It avoids transition metal catalysts, preventing metallic impurities that can quench luminescence and degrade electronic performance.[7]

  • Stereochemical Control: It predominantly yields the trans-vinylene linkages necessary for extended π-conjugation and high charge mobility.[8]

  • Versatility: The reaction is highly tolerant of various functional groups, allowing for a broad range of monomers to be used.[9][10][11]

By reacting the fluorinated dienal with a comonomer such as 1,4-xylylenebis(diethylphosphonate), we can construct a well-defined, high-molecular-weight conjugated polymer with alternating fluorinated and non-fluorinated arylene vinylene units.

Polymerization Scheme and Mechanism

The synthesis proceeds via an HWE step-growth polycondensation. A strong base deprotonates the bis(phosphonate) to form a highly reactive ylide, which then attacks the aldehyde groups of the dienal monomer. Subsequent elimination of a phosphonate byproduct forms the vinylene C=C double bond, extending the polymer chain.

HWE_Mechanism cluster_0 Step 1: Ylide Formation cluster_2 Step 3: Elimination & Propagation Phosphonate Bis(phosphonate) Comonomer Ylide Nucleophilic Ylide Intermediate Phosphonate->Ylide Deprotonation Base Strong Base (e.g., t-BuOK) Dienal (2E,4E)-5-(4-fluorophenyl) penta-2,4-dienal Ylide->Dienal Betaine Betaine Adduct Dienal->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Rearrangement Polymer Growing Polymer Chain (+ trans-vinylene link) Oxaphosphetane->Polymer Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Figure 1: Simplified mechanism of the Horner-Wadsworth-Emmons polymerization.

Experimental Protocols

Materials and Reagents

Ensure all reagents are of appropriate purity (typically >98%) and solvents are anhydrous unless otherwise specified.

Reagent/MaterialPurity/GradeSupplierNotes
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal>98%Custom SynthesisStore under inert gas, protected from light.
1,4-Xylylenebis(diethylphosphonate)>98%Major SupplierStore under inert gas.
Potassium tert-butoxide (t-BuOK)>98%Major SupplierHighly hygroscopic. Handle exclusively in a glovebox.
Anhydrous Tetrahydrofuran (THF)Anhydrous, >99.9%Major SupplierUse from a solvent purification system or freshly opened bottle.
Methanol (MeOH)ACS GradeMajor SupplierUsed for precipitation.
Chloroform (CHCl₃)HPLC GradeMajor SupplierUsed for Soxhlet extraction and sample preparation for analysis.
Standard Schlenk line or gloveboxN/AN/AEssential for maintaining an inert atmosphere.
Soxhlet extraction apparatusN/AN/ARequired for polymer purification.
Protocol: Polymer Synthesis

This protocol describes a representative synthesis on a 1 mmol scale. All glassware must be oven-dried and cooled under vacuum or an inert atmosphere prior to use.

Causality Note: The entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Conjugated polymers are susceptible to oxygen-induced degradation, especially at elevated temperatures, and the anionic intermediates are highly reactive with water and oxygen.

  • Reactant Preparation: In an inert atmosphere glovebox, add (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (1 mmol) and 1,4-xylylenebis(diethylphosphonate) (1 mmol) to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Remove the flask from the glovebox and connect it to a Schlenk line. Add 40 mL of anhydrous THF via cannula to dissolve the monomers completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon base addition and promotes higher molecular weights.

  • Initiation: In the glovebox, weigh potassium tert-butoxide (2.2 mmol, 2.2 equivalents) into a separate flask. Dissolve it in 20 mL of anhydrous THF.

  • Polymerization: Add the t-BuOK solution dropwise to the stirring monomer solution over 30 minutes using a syringe pump. A color change and increase in viscosity should be observed as the polymerization proceeds.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Quenching: Quench the reaction by slowly adding 5 mL of 1 M HCl. This neutralizes the active anionic chain ends.

  • Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid. This step removes the phosphonate byproduct and unreacted monomers.

  • Collection: Collect the precipitated polymer by vacuum filtration. Wash the solid extensively with methanol and then deionized water.

  • Drying: Dry the crude polymer in a vacuum oven at 40 °C overnight.

Protocol: Polymer Purification via Soxhlet Extraction

Causality Note: Soxhlet extraction is a critical step to remove low-molecular-weight oligomers and residual impurities, which can significantly affect the material's final electronic and optical properties.

  • Setup: Place the dried crude polymer into a cellulose extraction thimble and place it in a Soxhlet extractor.

  • Extraction Sequence:

    • Extract with methanol for 24 hours to remove any remaining initiator salts and small molecules.

    • Extract with acetone for 24 hours to remove short-chain oligomers.

    • Extract with chloroform to dissolve and collect the high-molecular-weight polymer fraction.

  • Final Precipitation: Concentrate the chloroform solution using a rotary evaporator and precipitate the purified polymer again into 500 mL of methanol.

  • Final Drying: Collect the final polymer by filtration and dry under high vacuum at 50 °C for 48 hours to yield a fibrous, colored solid.

Figure 2: Experimental workflow for synthesis and purification.

Characterization and Expected Results

Spectroscopic Analysis
  • FT-IR Spectroscopy: Confirms the polymerization by showing the disappearance of the characteristic aldehyde C-H stretch (~2720 cm⁻¹) and C=O stretch (~1680 cm⁻¹) from the monomer. The appearance of a strong peak around 965 cm⁻¹ indicates the formation of trans-vinylene C-H out-of-plane bending, confirming the success of the HWE reaction.[12]

  • ¹H NMR Spectroscopy: Provides structural verification. The disappearance of the aldehyde proton signal (~9.5 ppm) is a key indicator. New signals in the aromatic region (7-8 ppm) and the vinylene proton region (~7.0-7.5 ppm) corresponding to the polymer backbone will appear.

  • UV-Vis Spectroscopy: Analysis of a dilute solution (e.g., in chloroform) will show a broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated backbone.[13][14][15] The absorption maximum (λ_max) provides information about the effective conjugation length.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution of polymers.[16][17] Using a suitable solvent like THF or chloroform and polystyrene standards for calibration, GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18][19][20]

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[21][22] The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter. High thermal stability (Td > 350 °C) is desirable for device applications.[23][24]

  • Differential Scanning Calorimetry (DSC): DSC is used to detect thermal transitions like the glass transition temperature (Tg), which is characteristic of amorphous polymers.[21][23][25] This property is important as it relates to the morphological stability of thin films.

Summary of Expected Data

The following table summarizes the expected outcomes for the synthesized polymer. Actual values will depend on precise reaction conditions.

PropertyTechniqueExpected ResultSignificance
Molecular Weight (Mn)GPC15,000 - 50,000 g/mol Indicates degree of polymerization; affects solubility and film formation.
Polydispersity Index (PDI)GPC1.8 - 3.0A measure of the molecular weight distribution, typical for step-growth.
Absorption Maximum (λ_max)UV-Vis450 - 550 nmRelates to the polymer's color and optical bandgap.
Thermal Decomposition (Td, 5% loss)TGA> 350 °CDefines the upper temperature limit for processing and device operation.
Glass Transition (Tg)DSC100 - 180 °CIndicates the temperature at which the polymer transitions from a glassy to a rubbery state.

References

  • Gel permeation chromatography - Wikipedia. Wikipedia. [Link]

  • Measurement of Molecular Weight by using GPC method. Shimadzu. [Link]

  • Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass Laboratories Inc. [Link]

  • GPC - Gel Permeation Chromatography. ResearchGate. [Link]

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  • Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. ACS Publications. [Link]

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  • The Synthesis and Characterization of Polyphenylene Vinylene (PPV) Derivatives with Alkoxy Branched Chains. Scientific.Net. [Link]

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  • Polymer analysis by spectral methods. Slideshare. [Link]

  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd. [Link]

  • Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Kennesaw State University. [Link]

  • Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. MDPI. [Link]

  • Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. ScienceDirect. [Link]

  • Editorial: Design, Synthesis, and Application of Novel π-Conjugated Materials—Part Ⅱ. Frontiers. [Link]

  • PPV Polymerization through the Gilch Route: Diradical Character of Monomers. ResearchGate. [Link]

  • Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. International Journal of Current Microbiology and Applied Sciences. [Link]

  • The synthesis of conjugated polymers with different length side chains and the effect on their nanoparticles. AIMS Press. [Link]

  • Fluorinated polymer surfactants bearing an alternating peptide skeleton prepared by three-component polycondensation. PMC. [Link]

  • Depolymerizable semi-fluorinated polymers for sustainable functional materials. NSF PAR. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Derivatives

Welcome to the technical support center for the synthesis and optimization of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal derivatives. These conjugated systems are valuable intermediates in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal derivatives. These conjugated systems are valuable intermediates in medicinal chemistry and materials science. However, their synthesis can present unique challenges, including low yields, side-product formation, and purification difficulties. This guide provides in-depth, field-proven insights to help you navigate these issues effectively.

Section 1: General Synthetic Strategies & Mechanistic Overview

The most common and robust method for synthesizing these dienal derivatives is the Claisen-Schmidt condensation . This reaction involves a base-catalyzed condensation between an aromatic aldehyde that lacks α-hydrogens (in this case, 4-fluorobenzaldehyde) and an aliphatic aldehyde or ketone that possesses α-hydrogens (e.g., crotonaldehyde).[1][2] The reaction proceeds via an aldol addition followed by a dehydration step to form the conjugated system.

The key to a successful synthesis lies in controlling the reaction equilibrium and minimizing competing side reactions.[3]

G cluster_process Process A 4-Fluorobenzaldehyde D Nucleophilic Attack (Aldol Addition) A->D B Enolizable Aldehyde (e.g., Crotonaldehyde) C Base-Catalyzed Enolate Formation B->C C->D E Dehydration (Condensation) D->E F (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Derivative E->F G start Low Yield Observed check_sm Analysis of Crude Mixture: Unreacted Starting Material? start->check_sm side_products Analysis of Crude Mixture: Significant Side Products? check_sm->side_products No equilibrium Unfavorable Equilibrium check_sm->equilibrium Yes cannizzaro Cannizzaro Reaction Suspected (aromatic alcohol/acid detected) side_products->cannizzaro Yes self_cond Self-Condensation Suspected (polymers or other oligomers) side_products->self_cond Also Yes solution_base Action: Use milder base (e.g., Na₂CO₃) or optimize base concentration. cannizzaro->solution_base solution_add Action: Add enolizable aldehyde slowly to the mixture of aromatic aldehyde and base. self_cond->solution_add solution_temp Action: Adjust temperature. Increase for dehydration, but monitor side reactions. equilibrium->solution_temp

Sources

Optimization

identifying NMR impurities in (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal synthesis

Welcome to the advanced support portal for the synthesis and spectroscopic validation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal . This guide is designed for researchers and drug development professionals who require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced support portal for the synthesis and spectroscopic validation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal . This guide is designed for researchers and drug development professionals who require rigorous analytical control over their synthetic intermediates.

Below, you will find a mechanistic overview, a targeted troubleshooting guide for NMR interpretation, quantitative reference data, and a self-validating experimental protocol.

Process Overview & Mechanistic Causality

The synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is most efficiently achieved via a Wittig homologation. By reacting 4-fluorocinnamaldehyde with 2-(triphenylphosphoranylidene)acetaldehyde[1], the carbon chain is extended by two units. While highly reliable, this reaction inherently generates triphenylphosphine oxide (TPPO) as a stoichiometric byproduct and can yield a mixture of ( E ) and ( Z ) alkene isomers depending on the thermodynamic control of the oxaphosphetane intermediate.

Understanding the physical chemistry of these byproducts is critical for both purification and NMR validation.

G A 4-Fluorocinnamaldehyde + Ylide B Wittig Reaction (Toluene, 80°C) A->B C Crude Mixture (Target + TPPO + Z-isomer) B->C D 1H & 31P NMR QC Identify Impurities C->D Aliquot E Hexane Trituration & Chromatography C->E Bulk D->E Feedback F Pure (2E,4E)-Product (J-coupling Validation) E->F

Workflow for Wittig synthesis, NMR validation, and purification.

Troubleshooting Guide & FAQs

Q1: My 1 H NMR spectrum shows multiple aldehyde doublets around 9.5–9.7 ppm. How do I definitively identify the target (2E,4E)-isomer from the (2Z,4E)-isomer? A: The differentiation relies on the vicinal coupling constants ( 3JHH​ ) of the newly formed alkene protons. The causality of this shift lies in the Karplus equation , which dictates that the coupling constant is highly dependent on the dihedral angle between the protons. A trans ( E ) geometry has a dihedral angle of ~180°, leading to a large coupling constant ( J≈15.0−16.0 Hz). Conversely, a cis ( Z ) geometry has a dihedral angle of ~0°, yielding a significantly smaller coupling constant ( J≈10.0−12.0 Hz). If you observe an aldehyde doublet coupled to a proton with a 15.5 Hz splitting pattern, you have successfully isolated the ( E )-isomer.

Q2: The aromatic region of my spectrum (7.4–7.7 ppm) is a heavily convoluted multiplet. How can I confirm if this is due to residual triphenylphosphine oxide (TPPO) or just my target's fluorophenyl protons? A: Do not rely solely on 1 H NMR to quantify TPPO. The electron-withdrawing nature of the phosphine oxide deshields its phenyl rings, pushing them into the exact same chemical shift space (7.40–7.70 ppm) as your target's fluorinated aromatic system. Solution: Acquire a 31 P NMR spectrum . TPPO will appear as a distinct, self-validating sharp singlet at 29.1 ppm in CDCl 3​ [2]. If this peak is present, your trituration step was incomplete.

Q3: I have sharp, unexpected singlets at 5.30 ppm and 1.56 ppm in my CDCl 3​ spectrum. Are these over-reaction byproducts? A: No, these are common trace impurities from your workup. The singlet at 5.30 ppm is residual dichloromethane (DCM), and the peak at 1.56 ppm is dissolved water in the CDCl 3​ , as detailed in the authoritative Organometallics study on NMR solvent impurities[3]. DCM often gets trapped in the crystal lattice of conjugated dienes. To resolve this, redissolve your product in a minimal amount of diethyl ether, concentrate it, and dry it under high vacuum (Schlenk line) for 12 hours to break the lattice trapping.

Quantitative NMR Data Summary

Use the following table to cross-reference your crude and purified spectra. All shifts are reported in CDCl 3​ at 298 K.

Compound / ImpurityNucleusDiagnostic Shift (ppm)Multiplicity & CouplingCausality / Origin
(2E,4E)-Target 1 H~9.55d, J≈8.0 HzAldehyde proton coupled to the C2 alkene proton.
(2E,4E)-Target 1 H~7.10 - 7.30dd, J≈15.5 HzTrans-alkene protons (Karplus equation validation).
(2Z,4E)-Isomer 1 H~6.80dd, J≈11.0 HzCis-alkene protons (lower dihedral angle).
4-Fluorocinnamaldehyde 1 H9.69d, J≈7.7 HzUnreacted starting material.
TPPO 31 P29.1sPhosphorus oxide byproduct from the Wittig ylide.
TPPO 1 H7.40 - 7.70mOverlaps heavily with target aromatic signals.
Dichloromethane 1 H5.30sCommon extraction/column solvent residual.
Ethyl Acetate 1 H4.12, 2.05, 1.26q, s, tChromatography solvent residual.

Self-Validating Experimental Protocol

This protocol is engineered with built-in Quality Control (QC) checkpoints to ensure you do not proceed to the next step if an impurity is dominating the mixture.

Phase 1: Synthesis via Wittig Homologation

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-fluorocinnamaldehyde and 1.1 equivalents of 2-(triphenylphosphoranylidene)acetaldehyde in anhydrous toluene[4].

    • Causality: Toluene allows for an elevated reaction temperature (80 °C), which thermodynamically favors the formation of the ( E )-alkene over the ( Z )-alkene.

  • Reaction Execution: Heat the mixture to 80 °C for 5 hours under an inert argon atmosphere.

    • Validation Check 1: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a new, bright UV-active spot ( Rf​≈0.4 ) validates conversion.

  • Quenching: Cool the reaction to room temperature and concentrate it completely under reduced pressure to yield a viscous crude residue.

Phase 2: Targeted Impurity Removal (TPPO) 4. Trituration: Suspend the crude residue in ice-cold hexanes/diethyl ether (9:1 v/v) and stir vigorously for 30 minutes.

  • Causality: TPPO has high solubility in polar and halogenated solvents but is practically insoluble in cold hexanes. This thermodynamic solubility gradient forces TPPO to precipitate as a white crystalline solid, while the less polar diene-aldehyde remains in solution.

  • Filtration: Filter the suspension through a tightly packed Celite pad and wash with cold hexanes.

    • Validation Check 2: Evaporate a 0.5 mL aliquot of the filtrate and acquire a crude 31 P NMR spectrum. If the TPPO peak at 29.1 ppm is >5% relative to the baseline noise, repeat the trituration step before attempting column chromatography to prevent column overloading.

Phase 3: Final Purification 6. Chromatography: Purify the concentrated filtrate via silica gel flash chromatography using a shallow gradient (0% to 10% EtOAc in Hexanes) to separate the ( 2E,4E ) target from any trace ( 2Z,4E ) isomers. 7. Final Validation: Acquire 1 H and 13 C NMR spectra in CDCl 3​ . Verify that the J2,3​ coupling constant is >15.0 Hz, confirming the absolute ( 2E,4E ) geometry of your purified aldehyde.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Verified URL
  • Guidechem. "2-(Triphenylphosphoranylidene)acetaldehyde CAS 2136-75-6.
  • Google Patents. "US10882854B2 - Heterocyclic compounds and use thereof.
  • DOI. "Micelles Enabled Nickel-Catalyzed P-Arylation of Aromatic Phosphine Oxide." (Contains reference 31 P NMR shift data for Triphenylphosphine oxide). Verified URL

Sources

Troubleshooting

handling and long-term storage stability of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Technical Support Center: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Welcome to the technical support guide for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal. This document provides researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Welcome to the technical support guide for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal. This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting protocols to ensure the stable handling and long-term storage of this compound. Our goal is to empower you with the technical knowledge and practical steps needed to maintain compound integrity and achieve reproducible experimental outcomes.

Section 1: Compound Profile and Core Characteristics

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a conjugated polyenal. Its structure features a linear, all-trans conjugated system of double bonds (a penta-2,4-dienal moiety) attached to a 4-fluorophenyl ring. This specific arrangement of alternating single and double bonds is responsible for both its chromophoric properties and its inherent chemical reactivity. The delocalization of π-electrons across the conjugated system lends it a degree of stability compared to non-conjugated dienes; however, this same electron-rich system is also the primary site of potential degradation.[1][2]

PropertyValueSource
CAS Number 106485-23-8[3]
Molecular Formula C₁₁H₉FO[3]
Molecular Weight 176.19 g/mol
Appearance Typically a yellow to orange solidGeneral knowledge
Purity (Typical) ≥95%

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal.

Q1: What are the primary stability concerns for this compound? A: The primary stability concerns stem from the conjugated penta-2,4-dienal structure. This system is highly susceptible to two main degradation pathways:

  • Oxidation: Exposure to atmospheric oxygen, especially when accelerated by light or heat, can lead to the formation of various oxidation products, such as epoxides or cleavage products (smaller aldehydes and ketones).[4][5][6] Unsaturated aldehydes are generally less stable than their saturated counterparts.[5]

  • Polymerization: The reactive double bonds can undergo polymerization, leading to the formation of higher molecular weight oligomers or polymers. This is often observed as a change in the physical appearance of the material (e.g., becoming gummy or discolored).

Q2: What are the ideal long-term storage conditions for the solid compound? A: For optimal long-term stability, the solid compound should be stored under conditions that mitigate the risks of oxidation and polymerization.

  • Temperature: Store at -20°C.[7]

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen).[8] This displaces oxygen, which is a key reactant in oxidative degradation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[7][8]

  • Container: Use a tightly sealed container to prevent moisture and air ingress.[9][10]

Q3: How should I prepare and store stock solutions? A: Stock solutions are often less stable than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., HPLC-grade acetonitrile, DMSO, or ethanol). The choice of solvent will depend on your experimental needs and the compound's solubility.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be prepared, do so using a solvent that has been purged with an inert gas.

  • Storage: Store stock solutions in tightly capped amber vials at -20°C.[7] For highly sensitive experiments, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.[7]

Q4: What are the essential safety precautions when handling this compound? A: While a specific Safety Data Sheet (SDS) for this exact molecule is not readily available, data from structurally similar unsaturated aldehydes, such as (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal, suggest the following precautions.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11][12]

  • Handling: Avoid contact with skin and eyes.[9][11] Do not breathe dust or vapors.[11] Wash hands thoroughly after handling.[10]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Degradation of the compound in a stock solution or during the experiment.• Prepare fresh solutions for each experiment from the solid stock. • Minimize the exposure of the solution to light and ambient temperature during experimental setup.[7] • Confirm the purity of the solid material before preparing a new stock solution.
The solid material has changed color (e.g., darkened) or appears clumpy/gummy. Significant oxidation and/or polymerization has occurred due to improper long-term storage (exposure to air, light, or elevated temperatures).• The compound is likely degraded and should be safely discarded according to your institution's guidelines. • Obtain a new batch of the compound. • Review and strictly adhere to the recommended long-term storage protocol (See Section 4, Protocol 2).
New peaks appear in HPLC or LC-MS analysis of a stock solution over time. The compound is degrading in solution. This is common for unsaturated aldehydes.• This confirms solution instability. Do not use the old stock solution. • Prepare smaller, single-use aliquots for storage at -20°C to minimize waste and ensure compound integrity for each experiment.[7]
Low solubility observed in a previously suitable solvent. The compound may have polymerized, reducing its solubility. Alternatively, the solvent may have absorbed water.• First, try a fresh, anhydrous bottle of the solvent. • If solubility is still an issue, it is a strong indicator of compound degradation. Discard the material.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key procedures.

Protocol 1: Safe Handling and Weighing of Solid Compound
  • Preparation: Before retrieving the compound from storage, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.

  • Environment: Perform all manipulations in a chemical fume hood.

  • PPE: Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, perform the weighing inside a glovebox with an inert atmosphere. If a glovebox is not available, work quickly to minimize air exposure.

  • Weighing: Tare a suitable weighing vessel. Using a clean spatula, quickly transfer the desired amount of the solid to the vessel and record the weight.

  • Cleanup: Tightly reseal the main container, purge with an inert gas (e.g., argon) if possible, and return it to the proper storage conditions (-20°C, protected from light).

Protocol 2: Recommended Long-Term Storage Procedure

G cluster_prep Preparation for Storage cluster_storage Storage Protocol A Receive or Synthesize Compound B Transfer to Amber Glass Vial A->B C Aliquot into multiple vials (for frequent use) B->C Optional D Place open vial in vacuum chamber C->D E Purge chamber with Inert Gas (e.g., Argon) D->E 3x cycle F Tightly seal vial cap under inert gas E->F G Wrap vial with Parafilm F->G H Place in secondary container with desiccant G->H I Store at -20°C in the dark H->I

Caption: Workflow for optimal long-term storage.

  • Aliquot: Upon receiving, if you plan to use the compound multiple times, aliquot the bulk material into several smaller, amber glass vials. This minimizes the exposure of the entire batch during each use.

  • Inerting: Place the uncapped aliquot vials in a desiccator or vacuum chamber. Gently evacuate the air and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 2-3 times to ensure a completely inert atmosphere.

  • Sealing: While under the inert atmosphere, tightly cap the vials.

  • Parafilm: For an extra barrier against air and moisture, wrap the cap and neck of the vial with Parafilm.

  • Final Storage: Place the sealed vials in a labeled, sealed secondary container and store them at -20°C in a dark location (e.g., a non-light-cycling freezer).

Section 5: Scientific Principles of Stability and Degradation

Understanding the chemical properties of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is key to its successful application.

The Role of the Conjugated System

The alternating double and single bonds in the pentadienal chain create a delocalized π-electron system. This conjugation increases the thermodynamic stability of the molecule compared to an equivalent non-conjugated system.[2] However, this same electron-rich system is the molecule's reactive center, making it a target for electrophilic attack, particularly by oxygen radicals, and a participant in cycloaddition and polymerization reactions.

Primary Degradation Pathway: Oxidation

Unsaturated aldehydes are prone to autoxidation, a free-radical chain reaction initiated by factors like light, heat, or trace metal impurities. The reaction with atmospheric oxygen can lead to a complex mixture of degradation products, compromising sample purity.

G cluster_main Oxidative Degradation A (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal C Oxidized Products (Epoxides, Peroxides, Carbonyl Fragments) A->C leads to B Initiators (O₂, Light, Heat) B->A attack

Caption: Conceptual overview of oxidative degradation.

Influence of the 4-Fluorophenyl Group

The carbon-fluorine bond is exceptionally strong, making the fluorophenyl ring itself very stable and generally resistant to metabolic or chemical degradation under typical experimental conditions.[13][14] Its primary influence is electronic; the fluorine atom is electron-withdrawing, which modulates the electron density of the entire conjugated system. The main source of instability, however, remains the reactive aldehyde and the polyene chain.

References

  • Title: Genealogy of Conjugated Acyclic Polyenes Source: MDPI URL: [Link]

  • Title: How can we explain the stability of conjugated hydrocarbon-and heterosubstituted networks by topological descriptors? Source: PubMed URL: [Link]

  • Title: CAS 106485-23-8 | (2E,4E)-5-(4-Fluorophenyl)-2,4-Pentadienal,≥95% Source: Howei Pharm URL: [Link]

  • Title: Formation of Unsaturated Aldehydes in Edible Oils During Heating and Storage and Their Control Strategies: A Review Source: ResearchGate URL: [Link]

  • Title: Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides Source: MDPI URL: [Link]

  • Title: Stability of Conjugated Systems Source: AK Lectures URL: [Link]

  • Title: Safety Data Sheet Source: MBL International URL: [Link]

  • Title: Material Safety Data Sheet Source: ABX advanced biochemical compounds URL: [Link]

  • Title: Stability of Conjugated Systems Source: YouTube (AK Lectures) URL: [Link]

  • Title: Exploring the effects of lipid oxidation and free fatty acids on the development of volatile compounds in grouper during cold storage based on multivariate analysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 16.7 Stability of Conjugated Dienes Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid: Insights from Synchrotron Radiation Photoionization and Gas Chromatography–Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Safety Data Sheet - MBL Life Science Source: MBL Life Science URL: [Link]

  • Title: Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications Source: PubMed URL: [Link]

  • Title: A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways Source: Frontiers in Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation comparison of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

An In-Depth Guide to the Mass Spectrometric Fragmentation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: A Comparative Analysis Introduction (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a conjugated aromatic aldehyde wi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: A Comparative Analysis

Introduction

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a conjugated aromatic aldehyde with potential applications in organic synthesis and materials science.[1] As with any novel compound, comprehensive structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only accurate mass determination but also a wealth of structural information through the analysis of fragmentation patterns.[2] The method by which a molecule is ionized and subsequently fragmented can dramatically alter the resulting mass spectrum, with each technique offering unique insights into the molecule's architecture.[3][4]

This guide provides a comparative analysis of the mass spectrometric fragmentation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal using three common yet distinct techniques: Electron Ionization (EI), Collision-Induced Dissociation (CID), and Higher-Energy Collisional Dissociation (HCD). As a Senior Application Scientist, the objective is not merely to present data, but to explain the causal relationships behind the observed fragmentation, empowering researchers to select the optimal analytical strategy for their specific needs.

Analytical Workflow: A Strategic Overview

The fragmentation analysis of a small molecule involves a multi-step process. The choice of ionization and fragmentation method is a critical decision point that dictates the type and quality of structural information obtained. The general workflow is depicted below.

G cluster_2 Data Interpretation Sample Analyte Infusion Ionization Ionization Source Sample->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 For ESI Data Spectrum Generation & Structural Elucidation Ionization->Data For EI (Direct) Frag Fragmentation Cell (CID / HCD) MS1->Frag MS2 MS2: Fragment Ion Analysis Frag->MS2 MS2->Data

Caption: General experimental workflow for mass spectrometry fragmentation analysis.

Part 1: Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing ionization and extensive fragmentation.[3][5] This method is invaluable for creating reproducible spectral libraries and revealing fundamental structural motifs.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample solution into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient program (e.g., start at 100°C, ramp to 280°C at 15°C/min) to ensure proper elution and separation.

  • Ionization: The eluting compound enters the EI source. Set the electron energy to 70 eV and the source temperature to 230°C.

  • Mass Analysis: Acquire mass spectra over a range of m/z 40-300.

Predicted EI Fragmentation Pathway

The EI spectrum is expected to show a distinct molecular ion (M+•) peak. The extensive conjugation in the molecule provides some stability, but the high energy of EI will still cause significant bond cleavages. The fragmentation is driven by the formation of stable carbocations and radicals.

Key fragmentation mechanisms for aldehydes include α-cleavage and β-cleavage.[6][7] For aromatic aldehydes, cleavage resulting in the loss of the formyl radical (•CHO) or a hydrogen radical (H•) is common.[7]

EI_Fragmentation M C11H9FO+• m/z 176 (Molecular Ion) F1 [M-H]+ m/z 175 M->F1 - H• (α-cleavage) F2 [M-CHO]+ m/z 147 M->F2 - •CHO (α-cleavage) F3 [C6H4F]+ m/z 95 M->F3 Benzylic Cleavage F4 [M-C6H4F]+ m/z 81 M->F4 Benzylic Cleavage

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the target molecule.

  • m/z 176 (Molecular Ion): The presence of this peak confirms the molecular weight of the compound.

  • m/z 175 ([M-H]+): Loss of a hydrogen radical from the aldehyde group, a common α-cleavage for aldehydes, results in a stable acylium ion.[7]

  • m/z 147 ([M-CHO]+): Loss of the formyl radical is another characteristic fragmentation, yielding a stable, conjugated carbocation.

  • m/z 95 ([C6H4F]+): Cleavage at the benzylic position results in the highly stable fluorophenyl cation. This is often a prominent peak for compounds containing this moiety.

  • m/z 81 ([C5H5O]+): The corresponding fragment from the dienal chain.

Part 2: Collision-Induced Dissociation (CID)

CID is a "soft" fragmentation technique used in tandem mass spectrometry (MS/MS).[8] It involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and colliding it with an inert gas. The resulting conversion of kinetic to internal energy causes fragmentation, primarily through the lowest energy pathways.[8]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with CID
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.

  • LC Separation: Inject the sample into an LC system with a C18 column. Use a water/acetonitrile gradient (both with 0.1% formic acid) for separation.

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode to generate the [M+H]+ precursor ion (expected at m/z 177).

  • MS/MS Analysis:

    • MS1: Isolate the precursor ion (m/z 177) in the first mass analyzer (e.g., a quadrupole).

    • Collision Cell: Introduce the isolated ions into a collision cell filled with a neutral gas (e.g., argon or nitrogen). Apply a collision energy ramp (e.g., 10-40 eV) to observe the energy dependence of fragmentation.

    • MS2: Analyze the resulting fragment ions in the second mass analyzer (e.g., time-of-flight or Orbitrap).

Predicted CID Fragmentation Pathway

For protonated chalcone-like structures, the major fragmentation pathways often involve the loss of small, stable neutral molecules like water (H₂O) and carbon monoxide (CO).[9] Cleavages occur at the weakest bonds, which are typically adjacent to the protonated carbonyl group.

CID_Fragmentation M_H [M+H]+ C11H10FO+ m/z 177 F1 [M+H - H2O]+ m/z 159 M_H->F1 - H2O F2 [M+H - CO]+ m/z 149 M_H->F2 - CO F3 [C7H6F]+ m/z 109 M_H->F3 Chain Cleavage F4 [C6H4F]+ m/z 95 F3->F4 - CH2

Caption: Predicted Collision-Induced Dissociation (CID) pathway for the [M+H]+ ion.

  • m/z 177 ([M+H]+): The protonated molecule serves as the precursor for fragmentation.

  • m/z 159 ([M+H - H₂O]+): The loss of water from protonated carbonyl compounds is a common rearrangement-driven process.[9]

  • m/z 149 ([M+H - CO]+): Decarbonylation is another characteristic fragmentation pathway for protonated chalcones and related species.[9]

  • m/z 109 ([C7H6F]+): Cleavage of the C-C bond between the phenyl ring and the dienal chain can produce a fluorotropylium-like ion.

  • m/z 95 ([C6H4F]+): Further fragmentation can lead to the stable fluorophenyl cation.

Part 3: Higher-Energy Collisional Dissociation (HCD)

HCD is a fragmentation technique often found on Orbitrap mass spectrometers. While mechanistically similar to CID, fragmentation occurs in a separate cell, and the ions are subjected to higher energies.[8] This typically results in a richer fragmentation spectrum, including the low-mass "reporter" ions that may not be efficiently trapped and detected in traditional ion trap CID experiments.[8]

Experimental Protocol: LC-HCD-MS/MS

The protocol is identical to that for CID, with the primary difference being the selection of HCD as the fragmentation method in the instrument software. A normalized collision energy (NCE) ramp (e.g., 15-50%) is typically used instead of a voltage-based energy setting.

Predicted HCD Fragmentation

The HCD spectrum is expected to contain all the major fragments observed in the CID spectrum. However, the higher energy input will promote more extensive fragmentation, leading to a greater abundance and variety of smaller fragment ions. This can be particularly useful for confirming the elemental composition of different parts of the molecule.

The fragmentation pathways are largely the same as in CID, but the branching ratios will differ. More energy is available to overcome higher activation barriers, leading to fragments like m/z 95 and other smaller ions being more prominent. The overall spectrum provides a more complete picture of all possible cleavages.

Comparative Summary

FeatureElectron Ionization (EI)Collision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Ionization Type HardSoft (preceded by ESI)Soft (preceded by ESI)
Precursor Ion Molecular Radical Cation (M+•)Protonated Molecule ([M+H]+)Protonated Molecule ([M+H]+)
Fragmentation Energy High (70 eV)Low to Moderate (tunable)Moderate to High (tunable)
Typical Fragments Extensive, small fragments.[5]Larger fragments, neutral losses.[9]Mix of large and small fragments.[8]
Key Information Fundamental structure, library matching.Connectivity, labile groups.Comprehensive structural detail, reporter ions.
Primary Advantage Reproducible, library searchable spectra.Controlled, stepwise fragmentation.Rich spectra, good low-mass detection.
Primary Limitation Molecular ion may be absent for unstable compounds.Low-mass cutoff in ion traps.Can be too energetic, losing precursor info.

Conclusion

The mass spectrometric fragmentation of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal provides a clear example of how the choice of analytical technique governs the resulting structural information.

  • Electron Ionization (EI) offers a high-energy "fingerprint" of the molecule, ideal for initial identification and confirmation of core structural motifs like the fluorophenyl group.

  • Collision-Induced Dissociation (CID) provides a more controlled fragmentation of the protonated molecule, revealing the primary, lowest-energy dissociation pathways such as the neutral losses of water and carbon monoxide.

  • Higher-Energy Collisional Dissociation (HCD) builds upon CID by supplying more internal energy, generating a more comprehensive set of fragments, including those at the low-mass end, which are crucial for detailed structural confirmation.

For researchers and drug development professionals, a combined approach is often the most powerful. Initial characterization by LC-HCD-MS/MS can provide a rich dataset for de novo structural elucidation, while GC-EI-MS can be used to generate a standardized spectrum for library creation and future quality control. Understanding the causality behind each fragmentation technique allows the scientist to move beyond simple data collection to intelligent experimental design and confident structural assignment.

References

  • ResearchGate. Letter: Electron Ionization-Induced Fragmentation of New Thiochalcone Derivatives | Request PDF. Available from: [Link]

  • Journal of Mass Spectrometry. High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Available from: [Link]

  • PubMed. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Available from: [Link]

  • Walsh Medical Media. Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Available from: [Link]

  • PubMed. Letter: electron ionization-induced fragmentation of new thiochalcone derivatives. Available from: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • ResearchGate. Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation | Request PDF. Available from: [Link]

  • ACS Publications. Collision-Induced Dissociation Ion Mobility Mass Spectrometry for the Elucidation of Unknown Structures in Strained Polycyclic Aromatic Hydrocarbon Macrocycles. Available from: [Link]

  • The Royal Society Publishing. Dissociation of polycyclic aromatic hydrocarbons: molecular dynamics studies. Available from: [Link]

  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. Available from: [Link]

  • PubMed. Collision-Induced Dissociation Ion Mobility Mass Spectrometry for the Elucidation of Unknown Structures in Strained Polycyclic Aromatic Hydrocarbon Macrocycles. Available from: [Link]

  • LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • PMC. MASS SPECTROMETRY OF FATTY ALDEHYDES. Available from: [Link]

  • Aston University. A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Available from: [Link]

  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry Class overview. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • PubChem. (2E,4E)-5-(2-furyl)-2,4-pentadienal | C9H8O2 | CID 10909720. Available from: [Link]

  • PubChem. (2Z,4E)-5-phenylpenta-2,4-dienal | C11H10O. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available from: [Link]

Sources

Comparative

Comprehensive Guide to Validating Reference Standards for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Introduction & Scientific Context The compound (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) is a highly conjugated, fluorinated diene-aldehyde utilized as a critical building block in the synthesis of ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) is a highly conjugated, fluorinated diene-aldehyde utilized as a critical building block in the synthesis of advanced pharmaceuticals, including retinoid analogs and targeted fluorinated polyenes. Because of its extended π -conjugation, the molecule is highly susceptible to photo-isomerization (yielding (2Z,4E) or (2E,4Z) isomers) and oxidative degradation.

For drug development professionals, ensuring the absolute purity of this starting material or intermediate is non-negotiable. This guide outlines a self-validating analytical framework to qualify an in-house or secondary reference standard against regulatory expectations, objectively comparing it with commercial alternatives.

Regulatory Grounding

The validation of reference materials must be anchored in authoritative pharmacopeial and regulatory guidelines:

  • : Defines reference standards as highly characterized specimens required to ensure accuracy in compendial and non-compendial assays, emphasizing that suitability for use rests on rigorous analytical proof[1].

  • : Mandates that analytical methods used for purity and assay determination must be validated for specificity, linearity, accuracy, precision, and robustness to ensure they are fit for their intended purpose[2][3].

Comparison of Reference Standard Alternatives

When sourcing or establishing a reference standard for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, laboratories must balance metrological traceability, cost, and validation burden.

ParameterPrimary Commercial StandardIn-House Synthesized Standard (Secondary)Commercial Working Standard
Source / Traceability Metrological Institute or Pharmacopeia (USP/EP)Synthesized internally; rigorously calibrated against a Primary StandardChemical supplier (e.g., )[4]
Purity Confidence Absolute (Certified via Mass Balance & qNMR)High (If orthogonally validated using the protocols below)Variable (Often relies solely on relative HPLC area %)
Cost Very High ( )Moderate ( )Low ($)
Validation Burden None (Ready to use)High (Requires full ICH Q2(R2) protocol execution)[2]Moderate (Requires verification/qualification before use)
Best Use Case Final lot release, legal disputes, instrument calibrationRoutine QC, stability testing, method developmentEarly R&D, qualitative screening, synthetic route scouting

Experimental Workflow & Logical Relationships

ValidationWorkflow cluster_quant Orthogonal Purity Assessment A Candidate Material (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal B Structural Elucidation (HRMS, 1D/2D NMR, IR) A->B C Absolute Quantitation (qNMR w/ Internal Standard) B->C D Chromatographic Purity (HPLC-UV/MS for Isomers) B->D E Volatiles & Moisture (GC-FID, KF Titration) B->E G Final Certification (Validated Reference Standard) C->G Direct Assay F Mass Balance Calculation (%Purity = 100 - Impurities) D->F E->F F->G Mass Balance

Figure 1: Orthogonal validation workflow for qualifying a secondary reference standard.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via qNMR (Primary Method)
  • Causality & Expertise: Traditional HPLC-UV relies on relative response factors, which can severely skew purity results if impurities have different molar extinction coefficients than the API. Quantitative NMR (qNMR) overcomes this because the integral of an NMR peak is directly proportional to the number of resonant nuclei, providing a direct, absolute measurement of purity without requiring an identical reference standard[5][6]. This methodology aligns strictly with [7].

  • Step-by-Step Methodology:

    • Internal Standard (IS) Selection: Select a highly pure, certified reference material that does not overlap with the analyte. For (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (aldehyde proton at ~9.5 ppm; diene/aromatics at 6.0–7.5 ppm), Dimethyl sulfone (DMSO2) is ideal, providing a sharp, isolated singlet at ~3.0 ppm in CDCl3​ .

    • Sample Preparation: Accurately weigh ~20.0 mg of the candidate material and ~10.0 mg of the DMSO2 internal standard using a microbalance (traceable to NIST). Dissolve completely in 0.6 mL of CDCl3​ [5].

    • Acquisition Parameters: Use a high-field NMR (e.g., 500 MHz). Set the pulse angle to 90° for maximum excitation. Crucially, set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds) to ensure complete spin relaxation and accurate integration[8].

    • Data Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the aldehyde proton ( Ha​ ) and the DMSO2 singlet ( Hstd​ ).

    • Calculation: Compute absolute purity using the standard qNMR equation[5]:

      Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×manalyte​mstd​​×Pstd​
Protocol 2: Isomeric and Chemical Purity via HPLC-UV/MS (Orthogonal Method)
  • Causality & Expertise: While qNMR delivers absolute mass purity, it lacks the sensitivity to detect trace (<0.5%) isomeric degradants. Because polyenes are susceptible to photo-isomerization, HPLC-UV is required to resolve the structurally similar (2Z,4E) and (2E,4Z) isomers from the all-trans (2E,4E) target[2].

  • Step-by-Step Methodology:

    • Column & Mobile Phase: Utilize a high-resolution C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm core-shell) to maximize theoretical plates. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Monitor at λ=330 nm, the optimal wavelength for the extended π -conjugation of the fluorophenyl-dienal system.

    • Forced Degradation (Specificity): Expose a sample aliquot to UV light (254 nm) for 2 hours to deliberately generate the Z-isomers. Confirm that the analytical method achieves baseline resolution ( Rs​>1.5 ) between the (2E,4E) peak and all photo-degradants, satisfying ICH Q2(R2) specificity requirements[2][3].

Experimental Data Summary

The following table summarizes a mock validation dataset comparing an In-House Synthesized Standard against a Primary Standard. The tight correlation between the direct qNMR assay and the calculated Mass Balance validates the material for use as a Secondary Reference Standard.

Analytical TestMethod / TechniquePrimary Standard ResultIn-House Standard ResultAcceptance Criteria
Identification 1H / 13C NMR, HRMSConforms to structureConforms to structurePositive match
Chromatographic Purity HPLC-UV (Area %)99.85%99.62% 99.0%
Isomeric Impurities HPLC-UV (Area %)0.05% (2Z,4E)0.18% (2Z,4E) 0.5% individual
Moisture Content Karl Fischer Titration0.10% w/w0.15% w/w 0.5% w/w
Residual Solvents GC-FID (Headspace)0.02% (Ethyl Acetate)0.08% (DCM)Complies with ICH Q3C
Mass Balance Purity 100%−∑(Impurities) 99.73% 99.39% 98.5%
Absolute Assay qNMR (vs. IS) 99.70% ± 0.1% 99.45% ± 0.2% ± 0.5% of Mass Balance

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[Link]

  • USP <11> Reference Standards. United States Pharmacopeia.[Link]

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Choosing the Right qNMR Internal Standard. Resolve Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to the Electron-Withdrawing Effects of Fluorophenyl Groups in Dienals

Introduction In the realm of medicinal chemistry and materials science, the precise tuning of a molecule's electronic properties is paramount. The introduction of fluorine-containing substituents is a widely employed str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and materials science, the precise tuning of a molecule's electronic properties is paramount. The introduction of fluorine-containing substituents is a widely employed strategy to modulate factors such as metabolic stability, binding affinity, and reactivity. Among these, the fluorophenyl group is particularly noteworthy due to the nuanced interplay of fluorine's inductive and resonance effects. This guide provides a comparative analysis of the electron-withdrawing effects of ortho-, meta-, and para-fluorophenyl groups when incorporated into a dienal scaffold. Such systems are of significant interest as their extended π-conjugation makes them sensitive reporters of electronic perturbations, which can be readily probed by spectroscopic and computational methods.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a theoretical framework for understanding these electronic effects but also practical experimental protocols and comparative data to guide substituent selection in molecular design.

The Dichotomy of Fluorine's Electronic Influence

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma (σ) bonds and decreases with distance. Conversely, due to its lone pairs of electrons, fluorine can participate in resonance, exerting an electron-donating mesomeric effect (+M or +R). The net electronic influence of a fluorophenyl group is a delicate balance of these opposing forces, which is highly dependent on the position of the fluorine atom on the phenyl ring relative to the point of attachment to the dienal moiety.

Positional Isomers and Their Electronic Signatures

The substitution pattern on the phenyl ring dictates the extent to which the inductive and resonance effects influence the conjugated dienal system.

  • Para-Substitution (4-Fluorophenyl): In the para position, both the inductive and resonance effects are operative. The strong -I effect withdraws electron density from the entire molecule. The +R effect, which donates electron density to the π-system, partially counteracts the inductive effect. However, the inductive effect is generally considered to be dominant.

  • Meta-Substitution (3-Fluorophenyl): At the meta position, the resonance effect is negligible as the fluorine lone pairs cannot be delocalized onto the dienal system without disrupting the aromaticity in a meaningful way. Therefore, the electron-withdrawing character is almost exclusively due to the strong inductive effect.

  • Ortho-Substitution (2-Fluorophenyl): Similar to the para position, the ortho position allows for both inductive and resonance effects. However, the proximity of the fluorine atom to the dienal substituent introduces steric hindrance and through-space electronic effects, which can complicate the interpretation of its overall electron-withdrawing strength.

The following diagram illustrates the interplay of inductive and resonance effects for each isomer.

G cluster_para Para-Fluorophenyl cluster_meta Meta-Fluorophenyl cluster_ortho Ortho-Fluorophenyl p_dienal Dienal p_phenyl Phenyl Ring p_dienal->p_phenyl -I, +R p_f F p_phenyl->p_f m_dienal Dienal m_phenyl Phenyl Ring m_dienal->m_phenyl -I m_f F m_phenyl->m_f o_dienal Dienal o_phenyl Phenyl Ring o_dienal->o_phenyl -I, +R, Steric Effects o_f F o_phenyl->o_f

Caption: Inductive (-I) and Resonance (+R) Effects of Fluorophenyl Isomers.

Experimental Design for Comparative Analysis

To empirically assess the electron-withdrawing effects of the different fluorophenyl isomers on a dienal system, a series of comparative experiments can be conducted. A model dienal system, (2E,4E)-5-(fluorophenyl)penta-2,4-dienal, is proposed for this purpose.

Synthesis Protocol

The synthesis of the target dienals can be achieved via a Wittig or Horner-Wadsworth-Emmons reaction, followed by an oxidation step. The following is a generalized protocol.

Synthesis start Fluorobenzaldehyde (ortho, meta, or para) step1 Wittig or HWE Reaction with (3-ethoxy-2-propenyl)triphenylphosphonium salt start->step1 intermediate Fluorophenyl-substituted dienyl ether step1->intermediate step2 Acid Hydrolysis intermediate->step2 product (2E,4E)-5-(fluorophenyl)penta-2,4-dienal step2->product

Caption: Synthetic workflow for fluorophenyl-substituted dienals.

Step 1: Wittig/Horner-Wadsworth-Emmons Reaction

  • To a solution of the appropriate phosphonium salt or phosphonate ester in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., n-BuLi or NaH) at low temperature (-78 °C to 0 °C) to generate the ylide.

  • Slowly add a solution of the corresponding ortho-, meta-, or para-fluorobenzaldehyde to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting dienyl ether by column chromatography.

Step 2: Hydrolysis to the Dienal

  • Dissolve the purified dienyl ether in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude dienal.

  • Purify by column chromatography to obtain the final product.

Spectroscopic Characterization

The electronic effects of the fluorophenyl substituents can be quantified by analyzing the spectroscopic data of the synthesized dienals.

UV-Visible Spectroscopy

The λmax of the π → π* transition in the UV-Vis spectrum of a conjugated system is sensitive to electronic perturbations. A stronger electron-withdrawing group will generally lead to a larger bathochromic (red) shift in the λmax.

Protocol:

  • Prepare dilute solutions (e.g., 10⁻⁵ M) of each dienal isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis absorption spectrum for each sample over a range of 200-500 nm.

  • Determine the λmax for the lowest energy π → π* transition for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable insights into the electron density distribution within the molecule. The chemical shifts of the protons and carbons in the dienal backbone are expected to be influenced by the electron-withdrawing nature of the fluorophenyl group.

Protocol:

  • Dissolve an accurately weighed sample of each dienal isomer in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).

  • Acquire ¹H and ¹³C NMR spectra for each sample.

  • Compare the chemical shifts (δ) of the aldehydic proton and the carbons of the dienal system across the three isomers.

Predicted Data and Interpretation

Based on the principles of inductive and resonance effects, the following trends are anticipated in the experimental data.

Hammett Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. While primarily used for reaction rates and equilibria, these constants are excellent indicators of the electronic environment.

Substituentσ_metaσ_para
Fluoro0.340.06

A universally accepted Hammett constant for the ortho position is not established due to the influence of steric and proximity effects.

The positive values indicate a net electron-withdrawing effect for both meta and para isomers. The larger value for the meta-fluoro substituent reflects the dominance of the inductive effect without the counteracting resonance donation.

UV-Visible Spectroscopy Data

A stronger net electron-withdrawing effect is expected to lower the LUMO energy of the dienal system, resulting in a smaller HOMO-LUMO gap and a red-shifted λmax.

CompoundExpected λmax (nm)Rationale
5-(p-fluorophenyl)penta-2,4-dienalIntermediate-I effect is partially offset by +R effect.
5-(m-fluorophenyl)penta-2,4-dienalLongestStrongest net electron-withdrawing effect due to dominant -I effect.
5-(o-fluorophenyl)penta-2,4-dienalShortestPotential for steric hindrance to disrupt planarity and conjugation, leading to a blue-shift.
NMR Spectroscopy Data

A greater downfield shift (higher ppm) of the aldehydic proton and the carbons in the dienal backbone indicates a more electron-deficient environment, corresponding to a stronger electron-withdrawing effect.

CompoundExpected δ (Aldehydic ¹H)Expected δ (Aldehydic ¹³C)
5-(p-fluorophenyl)penta-2,4-dienalIntermediateIntermediate
5-(m-fluorophenyl)penta-2,4-dienalMost DownfieldMost Downfield
5-(o-fluorophenyl)penta-2,4-dienalLeast DownfieldLeast Downfield

The expected trend for the ortho isomer in NMR can be variable due to complex through-space and steric effects influencing the local magnetic environment.

Computational Analysis

Density Functional Theory (DFT) calculations can provide a theoretical framework to support and interpret the experimental findings.

Methodology:

  • Software: Gaussian, Spartan, or similar.

  • Method: B3LYP functional with a 6-31G(d,p) basis set is a common and effective choice.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculation to confirm a true minimum.

    • Calculation of HOMO and LUMO energies to determine the electronic gap.

    • Generation of a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-deficient regions.

Predicted Computational Results
CompoundCalculated HOMO-LUMO Gap (eV)Interpretation
5-(p-fluorophenyl)penta-2,4-dienalIntermediateBalanced inductive and resonance effects.
5-(m-fluorophenyl)penta-2,4-dienalSmallestStrongest net electron withdrawal lowers the LUMO significantly.
5-(o-fluorophenyl)penta-2,4-dienalLargestSteric hindrance may lead to a less planar structure, reducing conjugation and increasing the gap.

The MEP map for the meta-substituted dienal is expected to show the most positive (blue) potential around the dienal protons, indicating the greatest electron deficiency.

Conclusion

The electron-withdrawing effect of a fluorophenyl group on a dienal system is a complex interplay of inductive, resonance, and steric factors that is highly dependent on the substitution pattern.

  • The meta-fluorophenyl group is predicted to exert the strongest net electron-withdrawing effect due to the dominance of the inductive effect. This is expected to manifest as the most red-shifted λmax in the UV-Vis spectrum and the most downfield chemical shifts for the dienal protons and carbons in the NMR spectra.

  • The para-fluorophenyl group will have a milder electron-withdrawing effect as the inductive pull is partially compensated by resonance donation.

  • The ortho-fluorophenyl group presents a more complex case where steric hindrance may disrupt the planarity of the conjugated system, potentially leading to a weaker effective electron-withdrawing influence on the π-system compared to what would be expected based on electronic effects alone.

This guide provides a framework for the rational selection of fluorophenyl substituents to fine-tune the electronic properties of dienals and other conjugated systems. The provided experimental protocols and expected data trends offer a practical starting point for researchers in this field.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorination of Aromatic and Heteroaromatic Compounds by Selectfluor™ F-TEDA-BF4. A Convenient, New Method for the Synthesis of Aryl Fluorides. The Journal of Organic Chemistry, 66(1), 35–40. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Thomas, R., Mary, Y. S., Resmi, K. S., Narayana, B., Sarojini, B. K., Vijayakumar, G., & Van Alsenoy, C. (2020). Two neoteric pyrazole compounds as potential anticancer agents: Synthesis, electronic structure, physico-chemical properties and docking analysis. Journal of Molecular Structure, 1203, 127461. [Link]

Comparative

Comprehensive Comparison Guide: GC-MS Validation Protocols for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal Detection

Executive Summary (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a highly conjugated, fluorinated synthetic intermediate critical in the development of targeted therapeutics and advanced materials. Due to its extended π -...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is a highly conjugated, fluorinated synthetic intermediate critical in the development of targeted therapeutics and advanced materials. Due to its extended π -system, the compound is highly susceptible to photo-induced geometric isomerization (yielding (2Z,4E) or (2E,4Z) impurities) and oxidative degradation. As a Senior Application Scientist, I have evaluated multiple analytical platforms for the robust quantification and purity assessment of this dienal. This guide provides an objective comparison of available analytical techniques and details a comprehensive, ICH Q2(R2)-compliant Gas Chromatography-Mass Spectrometry (GC-MS) validation protocol.

Analytical Platform Comparison: Selecting the Optimal Technique

When developing a method for a volatile, isomer-prone compound, selecting the right analytical platform is the foundational step. Table 1 objectively compares GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Analytical Platforms for Fluorinated Dienals

ParameterGC-MS (EI)HPLC-UVLC-MS/MS (ESI)
Isomer Resolution Excellent (Capillary GC resolves subtle boiling point/polarity differences)Moderate (Requires specialized chiral or PFP columns)Moderate (Co-elution risks without optimal LC separation)
Structural Identification High (Standardized 70 eV EI fragmentation libraries)Low (Only provides λmax​ data)High (Requires custom MS/MS fragmentation optimization)
Sensitivity (LOD) ~10-50 ng/mL~100-500 ng/mL< 1 ng/mL
Matrix Interference Low (High-resolution separation)ModerateLow (MRM filtering)
Cost & Throughput Moderate Cost, ~15 min/runLow Cost, ~10 min/runHigh Cost, ~10 min/run

Causality Note: While LC-MS/MS offers superior absolute sensitivity, GC-MS is selected as the gold standard for this specific compound. The rationale is twofold:

  • Volatility & Thermal Stability: The dienal's molecular weight and lack of highly polar hydrogen-bonding groups make it highly volatile and thermally stable, ideal for GC without prior derivatization.

  • Hard Ionization (EI): Electron Ionization at 70 eV provides highly reproducible, energy-rich fragmentation. The loss of the formyl group (-CHO, 29 Da) and the characteristic loss of hydrogen fluoride (-HF, 20 Da) from the fluorophenyl ring provide unambiguous structural confirmation that soft ionization (ESI) often fails to produce without complex collision-induced dissociation (CID) tuning.

PlatformLogic Sample Dienal Mixture (E/Z Isomers) GC Capillary GC (DB-5MS) Boiling Point Separation Sample->GC EI Electron Ionization (70 eV) Hard Ionization GC->EI MassAnalyzer Quadrupole MS m/z Separation EI->MassAnalyzer Target (2E,4E)-Isomer Target Quantitation MassAnalyzer->Target Impurity (Z)-Isomers & Degradants Impurity Profiling MassAnalyzer->Impurity

Logical workflow for GC-MS separation and structural identification of dienal isomers.

ICH Q2(R2) Compliant GC-MS Validation Protocol

To ensure the method is fit for its intended purpose in regulatory submissions, it must be validated according to the latest [1]. The following protocol establishes a self-validating system for the detection of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal.

Optimized Chromatographic and MS Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: The 5% phenyl-arylene stationary phase provides exceptional inertness and low bleed, which is critical for maintaining high signal-to-noise (S/N) ratios in MS detection. It offers the optimal polarity to resolve the (2E,4E) isomer from its (2Z,4E) counterpart.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, 10:1 ratio.

    • Causality: A 10:1 split ratio prevents column overloading by the major active ingredient while allowing sufficient mass on-column to detect trace photo-isomers down to 0.05% relative area.

  • Oven Temperature Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Solvent delay: 3.5 min. Scan range: m/z 50-300.

Step-by-Step Validation Methodology

This section outlines the execution of core validation parameters as mandated by [2].

Step 1: System Suitability Testing (SST) Before initiating validation, establish SST criteria to ensure the system is self-validating. Inject a standard resolution mixture containing the (2E,4E) and (2Z,4E) isomers.

  • Acceptance Criteria: Resolution ( Rs​ ) 1.5; Tailing factor ( Tf​ ) 1.5; RSD of peak area for 6 replicate injections 2.0%.

Step 2: Specificity & Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of [3].

  • Procedure: Analyze a blank solvent, a matrix placebo, and the pure standard. Subject the standard to forced degradation: UV light exposure (24 hours, to induce E/Z isomerization), oxidation (3% H2​O2​ ), and thermal stress (80 °C for 48h).

  • Causality: Forced degradation proves that the GC-MS method is "stability-indicating." The MS detector must show peak purity for the (2E,4E) peak, confirming no co-eluting degradants are hidden beneath the main peak.

Step 3: Linearity and Range

  • Procedure: Prepare calibration standards at 6 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration (e.g., 5, 10, 25, 50, 100, 120 µg/mL).

  • Analysis: Plot the peak area of the target ion (e.g., m/z 176 for the molecular ion [M]+ ) against concentration. Calculate the regression line using the least-squares method.

Step 4: Accuracy (Recovery)

  • Procedure: Spike known quantities of the reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the nominal concentration. Prepare in triplicate for each level (9 determinations total).

  • Analysis: Calculate the percentage recovery to ensure matrix effects do not suppress or enhance the signal.

Step 5: Precision (Repeatability and Intermediate Precision)

  • Repeatability: Analyze 6 independent preparations of the sample at the 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the procedure on a different day, with a different analyst, and ideally a different column lot to prove method ruggedness.

ICHValidation Start Method Optimization (DB-5MS, EI-MS) SST System Suitability (Rs > 1.5, RSD < 2%) Start->SST Spec Specificity & Degradation (Peak Purity Confirmation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin AccPrec Accuracy & Precision (Recovery 98-102%, RSD < 2%) Lin->AccPrec Report ICH Q2(R2) Validation Report AccPrec->Report

Sequential workflow for ICH Q2(R2) analytical method validation.

Experimental Data Summary

The following table summarizes typical acceptance criteria and expected experimental results for the validated GC-MS method, demonstrating its reliability for routine quality control.

Table 2: Summary of GC-MS Validation Results for (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timePeak purity index > 0.99Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 5-120 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision RSD 2.0% (n=12)RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD = 15 ng/mL / LOQ = 45 ng/mLPass
Robustness Stable under deliberate variationsNo significant change in Rs​ or AreaPass

Conclusion

For the detection and quantification of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal, GC-MS provides an unmatched balance of isomer resolution and structural confirmation. By strictly adhering to the ICH Q2(R2) lifecycle guidelines, laboratories can establish a self-validating, highly robust method that ensures the integrity of downstream pharmaceutical or material science applications.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA publishes Q2(R2) and Q14 Guidelines Source: ECA Academy URL: [Link]

  • Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

As drug development accelerates, the utilization of complex fluorinated building blocks like (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) has become increasingly common in synthesizing novel therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the utilization of complex fluorinated building blocks like (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) has become increasingly common in synthesizing novel therapeutics. However, the unique structural features that make this compound synthetically valuable—its extended conjugation and fluorinated aromatic ring—also dictate stringent safety and disposal requirements.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with a self-validating, E-E-A-T-aligned protocol for the proper handling, segregation, and disposal of this reactive intermediate.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why specific precautions are necessary. We do not simply label a waste container; we engineer a safety system based on molecular reactivity.

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal features an α,β,γ,δ -unsaturated aldehyde system. This extended conjugation creates a highly electrophilic center, making the molecule a potent Michael acceptor . In a biological context, this means it can rapidly undergo covalent bond formation with nucleophilic residues (such as thiols in cysteine or amines in lysine) on epidermal proteins. This mechanism is the direct cause of its classification as a severe skin sensitizer.

Furthermore, the presence of the fluorophenyl group significantly alters its environmental degradation profile. The strong carbon-fluorine (C-F) bond resists standard biological and environmental degradation, necessitating specialized high-temperature incineration to prevent the accumulation of toxic fluorinated byproducts in the ecosystem [1].

Quantitative Hazard Summary
Property / FeatureValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 106485-23-8Unique identifier for EHS tracking and RCRA compliance [2].
Molecular Formula C11H9FOContains fluorine; must be segregated into halogenated waste.
Molecular Weight 176.19 g/mol Highly lipophilic; readily penetrates standard latex. Requires nitrile PPE.
Reactivity Michael Acceptor / AldehydeProne to auto-oxidation in air. Store waste away from strong oxidizers.
Primary Hazards Skin Sens. 1, Eye Irrit. 2Covalent binding to biological nucleophiles causes immune sensitization.

Standard Operating Procedure (SOP): Disposal & Segregation

The following step-by-step methodologies represent field-proven protocols for managing waste streams containing this dienal derivative.

Phase 1: Pre-Operational Setup & PPE
  • Engineering Controls: All transfers, dilutions, and waste consolidations must be performed inside a certified Class II chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove using heavy-duty nitrile. Causality: Latex offers zero protection against lipophilic aldehydes. The double-glove system ensures that if the outer layer is breached by the carrier solvent (e.g., DCM or EtOAc), the inner layer provides a buffer for safe removal.

    • Eye Protection: Snug-fitting chemical splash goggles.

    • Body: Flame-retardant lab coat.

Phase 2: Active Waste Segregation

Proper segregation is the most critical step in preventing downstream thermal events or toxic gas releases during incineration.

  • Liquid Waste Processing:

    • Collect all reaction mother liquors, extraction solvents, and NMR samples (e.g., CDCl3, DMSO-d6) containing the dienal.

    • Transfer these liquids exclusively into a designated Halogenated Organic Waste carboy.

    • Self-Validating Check: Verify the waste container label explicitly states "Contains Fluorinated Organics." Mixing this with non-halogenated waste can damage standard incinerators due to the release of hydrofluoric acid (HF) gas if the facility lacks appropriate alkaline scrubbers [3].

  • Solid Waste Processing:

    • Collect all contaminated consumables: pipette tips, Eppendorf tubes, TLC plates, and Kimwipes.

    • Place them into a heavy-duty, puncture-resistant Hazardous Solid Waste Bin lined with a poly-bag.

    • Seal the bag tightly at the end of each shift to prevent the volatilization of residual aldehyde into the lab environment.

Phase 3: Spill Response & Decontamination

In the event of a localized spill (e.g., a dropped vial):

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels or sawdust, as the aldehyde can undergo exothermic auto-oxidation.

  • Neutralization: Once the bulk liquid is absorbed, sweep the solid into the Halogenated Solid Waste bin. Wash the affected surface with a mild alkaline detergent solution. The alkalinity helps to neutralize residual aldehyde via hydration and subsequent benign aldol condensation, rendering it inactive.

  • Verification: Wipe the area with a damp cloth and dispose of the cloth in the solid waste bin.

Waste Lifecycle & Operational Workflow

To visualize the logistical flow of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal from generation to final destruction, refer to the decision matrix below.

DisposalWorkflow A Waste Generation: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal B Physical State of Waste? A->B C Liquid Solutions (e.g., DCM, DMSO, EtOAc) B->C Liquid D Contaminated Solids (PPE, Silica, Vials) B->D Solid E Halogenated Organic Waste Container C->E Segregate (Fluorine present) F Hazardous Solid Waste Bin D->F Collect & Seal G Secondary Containment (Away from Oxidizers/Bases) E->G F->G H High-Temperature Incineration (with HF Scrubber) G->H EPA/RCRA Licensed Transport

Workflow for the segregation and disposal of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal.

Storage and Transport Logistics

  • Secondary Containment: All waste carboys must be stored in high-density polyethylene (HDPE) secondary containment trays.

  • Chemical Incompatibilities: Ensure the waste storage area is strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases. Causality: Exposure to strong bases can trigger rapid, highly exothermic aldol condensation and polymerization of the dienal, potentially leading to a pressure-induced container rupture.

  • Final Disposal: Waste must be handed over to an EPA/RCRA-licensed hazardous waste contractor. The manifest must clearly indicate the presence of fluorinated aromatics to ensure the waste is routed to a high-temperature incinerator equipped with alkaline gas scrubbers to neutralize HF emissions.

References

Handling

Advanced Safety and Operational Guide: Handling (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

As a Senior Application Scientist, I have designed this technical bulletin to provide researchers and drug development professionals with essential, immediate safety and logistical information for handling (2E,4E)-5-(4-f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical bulletin to provide researchers and drug development professionals with essential, immediate safety and logistical information for handling (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal (CAS: 106485-23-8) . This guide moves beyond basic safety data sheets by explaining the chemical causality behind our safety protocols, ensuring your laboratory maintains the highest standards of operational integrity and risk mitigation.

Hazard Assessment & Mechanistic Toxicology

To handle a chemical safely, you must first understand why it is hazardous. (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is not a simple organic building block; it is a highly reactive, extended conjugated system.

  • Mechanistic Causality of Toxicity: The molecule features an α,β,γ,δ-unsaturated aldehyde moiety. This extended conjugation transforms the compound into a potent Michael acceptor . When exposed to biological tissues, the electrophilic double bonds undergo rapid 1,4- or 1,6-conjugate addition with nucleophilic biological thiols (such as cysteine residues in skin proteins) and primary amines[1].

  • Sensitization and Irritation: This covalent modification of skin proteins (haptenation) is the direct cause of severe allergic contact dermatitis (sensitization). Furthermore, the reactive aldehyde group causes acute, immediate irritation to mucous membranes[2].

  • Primary GHS Hazards:

    • H315 / H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction.

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Because of its electrophilic nature, barrier protection must be absolute. The following table summarizes the quantitative and qualitative specifications for PPE required during operations.

PPE CategoryMaterial SpecificationQuantitative StandardOperational Context
Gloves (Primary) Nitrile RubberThickness: 0.11 mm, Breakthrough: > 480 minHandling dry powder / weighing.
Gloves (Secondary) Butyl Rubber or SilverShieldThickness: 0.30 mm, Breakthrough: > 240 minHandling solutions in DCM, DMF, or THF.
Eye Protection Polycarbonate Safety GogglesANSI Z87.1+ / EN 166Mandatory for all operations; face shield required for >10g scale.
Body Protection Flame-retardant Lab CoatNomex or 100% CottonMust be buttoned to the top; cuffs tucked into gloves.
Respiratory N95/P100 Particulate RespiratorNIOSH-approvedRequired only if weighing outside a certified fume hood (not recommended).

Operational Plan: Step-by-Step Methodologies

Every protocol in your laboratory should be a self-validating system. The following methodologies ensure that any breach in containment is immediately identifiable.

Protocol A: Safe Weighing and Transfer
  • Fume Hood Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Causality: The compound's low vapor pressure as a solid means dust inhalation is the primary airborne risk; adequate face velocity traps these micro-particulates.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a static-reducing cloth. Causality: Fine conjugated aldehyde powders often carry static charges, causing them to aerosolize or adhere to gloves, increasing exposure risk.

  • Weighing: Tare a pre-cleaned, anti-static weigh boat. Transfer the desired mass using a stainless-steel spatula.

  • Self-Validation Check: Inspect your gloves under bright hood lighting. The compound is typically a pale yellow/crystalline solid. Any yellow residue on the nitrile glove indicates a breach in technique. If observed, immediately step back, remove the outer glove inside the hood, and replace it.

  • Solubilization: Dissolve the solid directly into the reaction solvent within the fume hood. Do not transport the dry powder across the laboratory.

Protocol B: Reaction Quenching and Decontamination

Unreacted dienal must be actively quenched before disposal to neutralize its electrophilic hazard.

  • Quench Preparation: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO3).

  • Active Quenching: Slowly add the bisulfite solution to the reaction vessel at 0°C with vigorous stirring. Causality: Bisulfite undergoes a rapid, irreversible nucleophilic addition to the aldehyde and the conjugated double bonds, destroying the Michael acceptor system and rendering the molecule highly water-soluble.

  • Validation: Monitor the quench via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active dienal starting material spot confirms successful neutralization.

Spill Response and Disposal Plan

Due to the presence of the fluorine atom and the reactive organic framework, all waste containing this compound must be strictly segregated.

Immediate Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Contain: Cover the solid spill with damp sand or a commercial universal absorbent to prevent dust generation. Never sweep this chemical dry.

  • Neutralize: Treat the absorbed area with a dilute sodium bisulfite solution to chemically neutralize residual aldehyde.

  • Collect: Scoop the neutralized matrix into a chemically compatible, sealable polyethylene container.

Chemical Disposal Plan:

  • Liquid Waste: Collect in a designated "Halogenated Organic Waste" carboy. Causality: Fluorinated organics can generate highly corrosive hydrofluoric acid (HF) gas if incinerated in standard non-halogenated waste streams.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed bag and clearly labeled as "Hazardous Solid Waste - Halogenated Organics".

Operational Workflow Visualization

The following logic diagram outlines the critical path for handling, reacting, and disposing of the compound safely.

G Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Weighing & Transfer (Anti-Static Protocol) Start->Weighing Spill Spill Detected? Weighing->Spill Reaction Chemical Reaction (Electrophilic Dienal) Quench Post-Reaction: Active Bisulfite Quench Reaction->Quench Spill->Reaction No SpillResponse Spill Protocol: Absorb & Bisulfite Quench Spill->SpillResponse Yes Disposal Waste Segregation: Halogenated Organics SpillResponse->Disposal Quench->Disposal

Safety and operational workflow for handling (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal
Reactant of Route 2
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal
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